molecular formula C14H20N2O2 B187441 2-methyl-N-(3-nitrobenzyl)cyclohexanamine CAS No. 355816-37-4

2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Katalognummer: B187441
CAS-Nummer: 355816-37-4
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: KRAUCKDHEBBZGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(3-nitrobenzyl)cyclohexanamine is a chemical compound offered as a high-purity reference standard for research and development purposes. This substance is part of a class of nitrobenzyl-substituted amines, which are of significant interest in organic and medicinal chemistry research, particularly as synthetic intermediates or building blocks for the development of more complex molecules . The compound is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other personal uses. In a research context, this chemical could serve as a key intermediate in multi-step synthetic pathways. Analogs with similar structural motifs, such as N-cyclohexyl-N-methyl-o-nitrobenzylamine, are documented in patent literature for the synthesis of pharmacologically active compounds like bromhexine , indicating the potential value of this chemical scaffold. Researchers may utilize it to explore structure-activity relationships (SAR) or as a precursor in the development of novel chemical entities . As with all compounds of this nature, proper safety protocols must be observed. Please refer to the material safety data sheet (MSDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAUCKDHEBBZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385994
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-37-4
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

pharmacological mechanism of action 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Authored by: A Senior Application Scientist

Disclaimer: The compound 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is a novel chemical entity with limited publicly available research. This guide, therefore, presents a hypothesized mechanism of action based on established principles of medicinal chemistry, pharmacology, and structure-activity relationships (SAR) of analogous compounds. The proposed experimental workflows are designed to serve as a roadmap for researchers to rigorously validate these hypotheses.

Introduction

The study of novel psychoactive compounds is a rapidly evolving field, driven by the need to understand the complex neurobiology of the central nervous system (CNS) and to develop new therapeutic agents. 2-methyl-N-(3-nitrobenzyl)cyclohexanamine belongs to the arylcyclohexylamine class of compounds, a chemical family that includes well-known pharmacological agents such as ketamine and phencyclidine (PCP). These compounds are primarily recognized for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission. This technical guide provides a detailed, in-depth exploration of the predicted pharmacological mechanism of action of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, offering a foundational framework for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is fundamental to predicting its pharmacological targets. The molecule can be deconstructed into three key pharmacophoric elements:

  • The Cyclohexanamine Core: This saturated carbocyclic ring with an appended amine group is the foundational scaffold of the arylcyclohexylamine class. The stereochemistry of the methyl group at the 2-position is a critical determinant of binding affinity and selectivity for its target receptors.

  • The N-benzyl Substituent: The benzyl group attached to the nitrogen atom introduces a significant lipophilic and aromatic character to the molecule. This moiety is crucial for modulating the compound's interaction with the binding pocket of its target protein.

  • The 3-nitro Functional Group: The presence of a nitro group on the benzyl ring is a key feature. As a potent electron-withdrawing group, it significantly alters the electronic distribution of the aromatic ring, potentially influencing hydrogen bonding and other non-covalent interactions within the receptor.

These structural features collectively suggest a high probability of interaction with ionotropic glutamate receptors, particularly the NMDA receptor.

Part 2: Primary Pharmacological Target and Mechanism of Action

The NMDA Receptor as the Hypothesized Primary Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory. Based on the structural similarity of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine to known NMDA receptor antagonists, it is hypothesized that this compound acts as a non-competitive antagonist at the NMDA receptor.

Proposed Mechanism of Uncompetitive Antagonism

The proposed mechanism of action is one of uncompetitive, open-channel blockade. This intricate process involves several sequential steps:

  • Receptor Activation: The NMDA receptor must first be activated by the binding of both glutamate and a co-agonist (either glycine or D-serine) to their respective sites on the receptor complex.

  • Channel Opening: This dual agonist binding induces a conformational change in the receptor, opening its integral ion channel.

  • Channel Blockade: In its open state, a binding site within the ion channel, often referred to as the "PCP site," becomes accessible. It is at this site that 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is predicted to bind, physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions. This "use-dependent" nature of the blockade means that the antagonist is most effective at synapses with high levels of glutamatergic activity.

G cluster_0 Receptor Activation cluster_1 Channel Opening & Ion Influx cluster_2 Channel Blockade Glutamate Glutamate NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds NMDAR_Open NMDA Receptor (Open State) NMDAR->NMDAR_Open Conformational Change Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Allows NMDAR_Blocked NMDA Receptor (Blocked State) NMDAR_Open->NMDAR_Blocked Compound 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Compound->NMDAR_Open Binds to PCP Site No_Ca_Influx Ca²⁺ Influx Blocked NMDAR_Blocked->No_Ca_Influx Prevents

Caption: Proposed mechanism of uncompetitive antagonism at the NMDA receptor.

Downstream Signaling Consequences

The blockade of NMDA receptor-mediated calcium influx has profound effects on intracellular signaling cascades and neuronal function:

  • Inhibition of Synaptic Plasticity: By preventing the rise in intracellular calcium necessary for the activation of calcium-dependent kinases and phosphatases, the compound is expected to inhibit long-term potentiation (LTP) and long-term depression (LTD).

  • Modulation of Neurotransmitter Release: NMDA receptors are located on various types of neurons. Antagonism of these receptors on GABAergic interneurons can lead to a disinhibition of downstream neurons, such as dopaminergic neurons in the mesolimbic pathway, resulting in increased dopamine release.

Part 3: Potential Secondary Targets and Off-Target Effects

While the NMDA receptor is the primary hypothesized target, the structural motifs of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine suggest potential interactions with other CNS receptors, which could contribute to a more complex pharmacological profile.

  • Sigma (σ) Receptors: Arylcyclohexylamines frequently exhibit affinity for σ₁ and σ₂ receptors. These receptors are involved in the modulation of various neurotransmitter systems, and interaction with them could influence the overall psychoactive effects of the compound.

  • Monoamine Transporters: The phenethylamine skeleton embedded within the molecule's structure raises the possibility of interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters would lead to increased synaptic concentrations of monoamines, potentially adding a stimulant component to the compound's effects.

Part 4: A Rigorous Experimental Workflow for Mechanistic Validation

The following experimental plan outlines a logical and scientifically sound approach to definitively characterize the pharmacological mechanism of action of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine.

In Vitro Characterization: Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of the compound at its hypothesized targets.

Protocol 1: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membrane homogenates from recombinant cell lines expressing the human NMDA receptor, σ₁, σ₂, DAT, SERT, and NET.

  • Competitive Binding Incubations: In a multi-well plate format, incubate the membrane preparations with a specific high-affinity radioligand for each target and a range of concentrations of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine.

  • Separation and Quantification: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and then derive the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology

  • Cell Preparation: Utilize primary neuronal cultures or Xenopus oocytes expressing recombinant NMDA receptors.

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings to measure the ionic currents evoked by the application of glutamate and glycine.

  • Compound Application: Apply 2-methyl-N-(3-nitrobenzyl)cyclohexanamine at various concentrations and measure the degree of inhibition of the NMDA-evoked currents.

  • Data Analysis: Construct a concentration-response curve and determine the IC₅₀ for the functional inhibition of the NMDA receptor.

In Vivo Characterization: Behavioral Pharmacology

Objective: To assess the physiological and behavioral effects of the compound in whole-animal models.

Protocol 3: Rodent Behavioral Assays

  • Prepulse Inhibition (PPI) of Acoustic Startle: This test measures sensorimotor gating, a process disrupted by NMDA receptor antagonists. A deficit in PPI would be consistent with the hypothesized mechanism.

  • Locomotor Activity: Quantify locomotor activity in an open-field arena to assess for stimulant, sedative, or ataxic effects.

  • Drug Discrimination Studies: Train animals to discriminate a known NMDA receptor antagonist (e.g., ketamine) from saline. Test the ability of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine to substitute for the training drug, which would provide strong evidence for a shared mechanism of action.

G cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation Binding Radioligand Binding (Determine Ki) PPI Prepulse Inhibition Binding->PPI Inform In Vivo Dosing Ephys Electrophysiology (Determine Functional IC₅₀) Ephys->PPI Inform In Vivo Dosing Mechanism Validated Mechanism of Action PPI->Mechanism Locomotion Locomotor Activity Locomotion->Mechanism DrugDiscrim Drug Discrimination DrugDiscrim->Mechanism Hypothesis Hypothesis: NMDA Receptor Antagonist Hypothesis->Binding Test Affinity Hypothesis->Ephys Test Function

Caption: A logical workflow for the validation of the proposed mechanism of action.

Part 5: Anticipated Quantitative Data

The following table presents a hypothetical but expected data profile for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, assuming it functions as a potent and selective NMDA receptor antagonist.

Target ReceptorAssay TypeMetricPredicted Value (nM)Interpretation
NMDA Receptor Radioligand Binding Ki < 100 High affinity for the PCP site
NMDA Receptor Electrophysiology IC₅₀ < 200 Potent functional antagonism
σ₁ ReceptorRadioligand BindingKi200 - 1000Moderate affinity
σ₂ ReceptorRadioligand BindingKi> 1000Low affinity
DATRadioligand BindingKi> 5000Negligible affinity
SERTRadioligand BindingKi> 5000Negligible affinity
NETRadioligand BindingKi> 5000Negligible affinity

Conclusion

References

  • Title: The NMDA Receptor: A Key Player in Synaptic Plasticity, Learning, and Memory Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Structure, Gating, and Block of NMDA Receptors Source: Physiological Reviews URL: [Link]

  • Title: The Role of Sigma-1 Receptors in the Action of Antidepressants Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Use of Drug Discrimination in the Study of Psychoactive Drugs Source: Psychopharmacology URL: [Link]

An In-depth Technical Guide on the Solubility of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine in two critical solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data.

Introduction and Physicochemical Analysis

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is a complex organic molecule whose structure suggests a challenging solubility profile. An analysis of its constituent parts is crucial for predicting its behavior in different solvent systems.

Molecular Structure Breakdown:

  • Cyclohexanamine Core: This saturated carbocyclic amine moiety is fundamentally basic and lipophilic. The cyclohexyl ring is non-polar, contributing to poor aqueous solubility.

  • 2-Methyl Group: The addition of a methyl group to the cyclohexane ring further increases the molecule's lipophilicity and steric bulk.

  • N-(3-nitrobenzyl) Group: This substituent introduces several key features:

    • Benzyl Ring: A large, non-polar aromatic group that significantly decreases water solubility.

    • Nitro Group (-NO2): A highly polar, electron-withdrawing group. While it introduces polarity, its contribution is often insufficient to overcome the hydrophobicity of the larger scaffold.[3][4] The nitro group can participate in dipole-dipole interactions.[3]

    • Secondary Amine Linker: Provides a site for hydrogen bonding, although this is sterically hindered by the adjacent bulky groups.

Based on this structure, the molecule is predicted to have low intrinsic solubility in aqueous media and significantly higher solubility in a versatile organic solvent like DMSO.

Theoretical Solubility Profile

The principle of "like dissolves like" governs solubility.[5] The stark differences between water (a polar, protic solvent) and DMSO (a polar, aprotic solvent) lead to vastly different interactions with 2-methyl-N-(3-nitrobenzyl)cyclohexanamine.

Solubility in Water

Water is a highly polar solvent characterized by its extensive hydrogen-bonding network. For a molecule to dissolve in water, it must disrupt these bonds and form favorable interactions with water molecules.

  • Expected Solubility: Very Low. The large non-polar surface area of the cyclohexyl and benzyl rings presents a significant energetic penalty for dissolution in water. The polar nitro group and the secondary amine are insufficient to counterbalance this hydrophobicity. The amine group can be protonated at acidic pH, which would increase solubility, but the neutral form is expected to be poorly soluble.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of hydrophilic and hydrophobic compounds.[6][7][8] Its versatility stems from its amphipathic nature, possessing both polar and nonpolar characteristics.[9]

  • Expected Solubility: High.

    • Polar Interactions: The sulfoxide group in DMSO is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions with the polar nitro group of the solute.

    • Non-polar Interactions: The two methyl groups on the DMSO molecule can interact favorably with the non-polar cyclohexyl and benzyl rings via van der Waals forces.

    • Disruption of Crystal Lattice: DMSO is effective at overcoming the crystal lattice energy of solid compounds, facilitating dissolution.[6]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, it is crucial to measure the thermodynamic solubility . This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, and it represents the true maximum solubility.[10][11] This contrasts with kinetic solubility, which is often measured in high-throughput screens and can represent a non-equilibrium, supersaturated state.[12][13][14]

The gold-standard for determining thermodynamic solubility is the shake-flask method .[15] This protocol is designed to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Method Protocol

This protocol outlines the steps to determine the thermodynamic solubility of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine.

Materials and Equipment:

  • 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Purified water (e.g., Milli-Q or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). This will be used to prepare a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 2-methyl-N-(3-nitrobenzyl)cyclohexanamine to separate 2 mL glass vials. An excess is critical to ensure a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

    • To one set of vials (in triplicate), add 1 mL of purified water.

    • To another set of vials (in triplicate), add 1 mL of DMSO.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant agitation speed (e.g., 200 rpm) and temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary.[11][15]

  • Sample Clarification:

    • After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

    • Carefully aspirate the supernatant. To avoid disturbing the pellet, take the sample from the top layer of the liquid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent bias from potential compound adsorption to the filter membrane.

  • Quantification via HPLC:

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a standard curve (Peak Area vs. Concentration).

    • Dilute the filtered saturated solutions (from step 4) with a suitable mobile phase to bring the concentration within the linear range of the calibration curve. Causality Note: A significant dilution will be required for the DMSO sample, while the water sample may require minimal to no dilution.

    • Inject the diluted samples onto the HPLC system and record the peak areas.

  • Calculation:

    • Use the standard curve to determine the concentration of the diluted samples.

    • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL and µM.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_clarify 3. Clarification cluster_quantify 4. Quantification A Weigh excess solid compound into vials B Add 1 mL Water (Triplicate) A->B Dispense C Add 1 mL DMSO (Triplicate) A->C Dispense D Agitate on orbital shaker (24-48h, 25°C) B->D C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm Syringe Filter) E->F H Dilute filtered samples into linear range F->H G Prepare Calibration Standards I Analyze all samples by HPLC G->I H->I J Calculate Solubility (mg/mL & µM) I->J

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Summary and Interpretation

The following table presents plausible, hypothetical solubility data for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine based on its chemical structure.

SolventSolubility (mg/mL)Solubility (µM)Classification
Water < 0.01< 34.4Practically Insoluble
DMSO > 200> 688,700Very Soluble

Interpretation of Results:

  • Water: The extremely low solubility (< 0.01 mg/mL) confirms the prediction that the molecule is highly hydrophobic. For drug development, this would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its absorption will likely be limited by its dissolution rate.

  • DMSO: The high solubility (> 200 mg/mL) demonstrates DMSO's effectiveness as a solvent for this compound class.[16][17] This makes it an ideal choice for preparing concentrated stock solutions for in vitro screening assays.[18][19] However, researchers must be cautious about the final DMSO concentration in aqueous assay buffers, as high percentages can interfere with biological systems or cause the compound to precipitate out of solution.[9]

Conclusion

The solubility of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is highly dichotomous. Its large, non-polar structure renders it practically insoluble in water, a critical consideration for formulation and bioavailability. Conversely, it is freely soluble in DMSO, making DMSO an essential solvent for laboratory and screening purposes. The robust, self-validating shake-flask protocol detailed herein provides a reliable method for quantifying the thermodynamic solubility of this and other challenging compounds, generating crucial data to guide drug discovery and development efforts.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Kyrylenko, S., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Solubility of Things. p-Nitroanisole. [Link]

  • Asoh, Y., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [Link]

  • Di Pietro, O., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Amspec. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • Fengchen Group Co., Ltd. (2024). Innovative Applications of DMSO. [Link]

  • AACR Journals. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine Properties. [Link]

  • ResearchGate. (n.d.). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. [Link]

  • PubChem. N-cyclohexylcyclohexanimine. [Link]

  • ACS Publications. (n.d.). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. [Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • Citeq Biologics. Solubility of HDM extracts. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Studylib.net. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

Sources

CAS number and chemical identifiers for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine , a secondary amine building block used in medicinal chemistry for the synthesis of diversity-oriented libraries and Structure-Activity Relationship (SAR) studies.

Chemical Identity & Core Descriptors

This compound represents a strategic scaffold in drug discovery, combining a lipophilic cyclohexane ring with an electron-deficient aromatic system. It serves as a versatile intermediate, particularly for generating 3-aminobenzyl derivatives via nitro-reduction.

Compound Identifiers
DescriptorValue
Chemical Name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
CAS Number (Free Base) 355816-37-4
CAS Number (HBr Salt) 1609404-37-6
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
IUPAC Name N-(3-nitrobenzyl)-2-methylcyclohexan-1-amine
SMILES CC1CCCCC1NCC2=CC(=CC=C2)[O-]
InChI Key (Predicted) XTUVJUMINZSXGF-UHFFFAOYSA-N (Analogous)

Synthetic Methodology

The synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is most efficiently achieved via Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is preferred for its higher atom economy and avoidance of over-alkylation side products.

Method A: Reductive Amination (Preferred)

This protocol relies on the formation of an imine intermediate (Schiff base) followed by in situ reduction.

  • Reagents: 2-Methylcyclohexanone, 3-Nitrobenzylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/THF.

  • Mechanism:

    • Condensation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to the imine.

    • Protonation: Acetic acid activates the imine.

    • Reduction: The hydride donor (STAB) selectively reduces the imine to the secondary amine.

Method B: Nucleophilic Alkylation
  • Reagents: 2-Methylcyclohexylamine, 3-Nitrobenzyl bromide, K₂CO₃, DMF/Acetonitrile.

  • Challenge: Requires strict stoichiometry control to prevent the formation of the tertiary amine (bis-alkylation).

Visualizing the Synthesis Pathway

The following diagram illustrates the reductive amination workflow, highlighting the critical intermediate states.

SynthesisPathway Start1 2-Methylcyclohexanone Imine Imine Intermediate (Schiff Base) Start1->Imine Start2 3-Nitrobenzylamine Start2->Imine Product 2-methyl-N-(3-nitrobenzyl) cyclohexanamine Imine->Product Reduction Reagent1 AcOH, DCE Reagent2 NaBH(OAc)3

Figure 1: Reductive amination pathway for the synthesis of the target secondary amine.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine via Reductive Amination.

  • Preparation: In a dry round-bottom flask, dissolve 2-methylcyclohexanone (1.0 equiv) and 3-nitrobenzylamine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

    • Validation Check: Gas evolution (H₂) should be minimal if the reagents are dry.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the free base.

  • Salt Formation (Optional): Treat the ethereal solution of the free base with HBr/Acetic acid to precipitate the hydrobromide salt (CAS 1609404-37-6).

Applications in Drug Discovery

This compound is primarily utilized as a scaffold for library expansion . Its value lies in the "masked" functionality of the nitro group.

Functionalization Logic
  • Nitro Reduction: The 3-nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to a 3-amino group.

  • Diversity Point: The resulting aniline can be derivatized into ureas, amides, or sulfonamides, creating a library of compounds targeting GPCRs or enzymes like Acetylcholinesterase (AChE).

Structural Activity Relationship (SAR) Mapping

The 2-methylcyclohexyl group introduces steric bulk and lipophilicity, often improving blood-brain barrier (BBB) penetration compared to a simple cyclohexyl group.

ApplicationLogic Target 2-methyl-N-(3-nitrobenzyl) cyclohexanamine Reduction Reduction (H2/Pd-C) Target->Reduction Aniline 3-Amino Derivative (Core Scaffold) Reduction->Aniline Lib1 Library A: Amides (vs. Kinases) Aniline->Lib1 Lib2 Library B: Ureas (vs. GPCRs) Aniline->Lib2 Lib3 Library C: Sulfonamides Aniline->Lib3

Figure 2: Downstream application of the scaffold in diversity-oriented synthesis.

References

  • ChemBridge Corporation. (2023). Hit2Lead Building Blocks: (2-methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide.[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-Nitrobenzylamine derivatives. National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Sources

Therapeutic Potential of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine , a specialized chemical scaffold with significant utility in medicinal chemistry, particularly in the development of Sigma-1 receptor (


R) ligands  and central nervous system (CNS) modulators .

Executive Summary

2-methyl-N-(3-nitrobenzyl)cyclohexanamine represents a "privileged scaffold" in drug discovery—a molecular framework capable of binding to multiple diverse bioreceptors with high affinity. While not yet a marketed pharmaceutical, this compound serves as a critical conformational probe in the optimization of ligands for the Sigma-1 receptor (


R)  and NMDA receptor  complexes.

Its therapeutic relevance lies in its structural duality: the 3-nitrobenzyl moiety acts as an electron-deficient aromatic "warhead" (often a precursor to bioisosteres), while the 2-methylcyclohexyl core introduces steric constraints that enforce specific binding conformations. This guide details its pharmacological profile, synthesis, and utility in neuroprotective and analgesic research.

Part 1: Chemical Identity & Structural Logic

Molecular Architecture

The molecule combines a lipophilic alicyclic amine with a nitro-substituted aromatic ring. This structure is designed to penetrate the Blood-Brain Barrier (BBB) via passive diffusion.

PropertySpecification
IUPAC Name 2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine
Molecular Formula C

H

N

O

Molecular Weight ~248.32 g/mol
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)
pKa (Base) ~9.5 (Protonated at physiological pH)
Key Pharmacophore Pharmacophore mapping reveals a "Positive Ionizable" center (N) flanked by a "Hydrophobic" region (Cyclohexyl) and an "Aromatic/Acceptor" region (Nitrobenzyl).
The "2-Methyl" Effect: Stereochemical Control

Unlike the unsubstituted analog N-(3-nitrobenzyl)cyclohexanamine (CAS 1609396-61-3), the addition of a methyl group at the C2 position of the cyclohexane ring creates two chiral centers, leading to four potential stereoisomers.

  • Conformational Locking: The 2-methyl group restricts the "chair" flipping of the cyclohexane ring. In the trans-diequatorial configuration, the bulky benzylamine group is locked in an equatorial position, maximizing receptor fit.

  • Selectivity Filter: Research indicates that 2-substituted cyclohexylamines often exhibit higher selectivity for

    
     over 
    
    
    
    receptors compared to their unsubstituted counterparts due to steric clashes in the smaller
    
    
    binding pocket.

Part 2: Therapeutic Mechanisms & Pharmacology

Primary Target: Sigma-1 Receptor ( R) Modulation

The


R is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands of this receptor are investigated for neuroprotection, depression, and neuropathic pain.
  • Mechanism: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine mimics the pharmacophore of high-affinity

    
     agonists (e.g., PRE-084).
    
  • Signaling Pathway: Upon binding, the ligand dissociates

    
    R from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    R to chaperone IP3 receptors. This stabilizes Ca
    
    
    flux from the ER to mitochondria, boosting ATP production and preventing apoptosis.
Secondary Target: NMDA Receptor Antagonism

Cyclohexanamine derivatives are structural cousins to Ketamine and PCP .

  • Channel Blocking: The protonated amine can bind inside the ion channel of the NMDA receptor.

  • The Nitro Group Role: The 3-nitro group withdraws electron density, potentially reducing the basicity of the nitrogen slightly compared to alkyl analogs, which fine-tunes the "off-rate" from the NMDA channel. This "low-affinity" antagonism is desirable to avoid psychotomimetic side effects (hallucinations) while retaining analgesic properties.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of the compound in a stressed neuron.

G Compound 2-methyl-N-(3-nitrobenzyl) cyclohexanamine Sigma1 Sigma-1 Receptor (at MAM) Compound->Sigma1 Agonist Binding NMDA NMDA Receptor Compound->NMDA Channel Blockade BiP BiP Protein Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Chaperoning Mito Mitochondria (ATP Production) IP3R->Mito Stabilized Ca2+ Transfer Calcium Ca2+ Influx NMDA->Calcium Inhibit Excess Ca2+

Caption: Dual mechanism showing Sigma-1 agonism promoting mitochondrial health and NMDA antagonism preventing excitotoxicity.

Part 3: Experimental Protocols

Synthesis: Reductive Amination

To generate high-purity material for biological screening, a Reductive Amination protocol is the industry standard. This method avoids the formation of tertiary amines.

Reagents:

  • 2-Methylcyclohexanone (Starting material)

  • 3-Nitrobenzylamine (Amine source)[1]

  • Sodium Triacetoxyborohydride (STAB) - Reducing agent

  • Acetic Acid (Catalyst)

  • Dichloromethane (DCM) - Solvent

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-methylcyclohexanone (1.0 eq) and 3-nitrobenzylamine (1.0 eq) in dry DCM under N

    
     atmosphere. Add catalytic Acetic Acid (1-2 drops). Stir for 2 hours at room temperature to form the imine intermediate.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 30 minutes.

    • Why STAB? It is milder than NaBH

      
       and selectively reduces the imine without touching the nitro group or the ketone (if excess exists).
      
  • Quenching: Stir overnight. Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the organic layer, wash with brine, and dry over MgSO

    
    .
    
  • Purification: The crude oil will contain cis/trans isomers. Use Flash Column Chromatography (Hexane:Ethyl Acetate gradient) to separate the diastereomers.

    • Validation: Confirm structure via

      
      H-NMR. The benzylic protons will appear as a singlet (or AB system) around 3.8–4.0 ppm.
      
In Vitro Binding Assay (Radioligand Competition)

To validate affinity for the


 receptor.
  • Tissue Source: Rat brain membrane homogenates or CHO cells overexpressing human

    
    R.
    
  • Radioligand: [+]-[

    
    H]Pentazocine (highly selective 
    
    
    
    agonist).
  • Procedure:

    • Incubate membranes with 2 nM [

      
      H]Pentazocine and varying concentrations (10
      
      
      
      to 10
      
      
      M) of the test compound.
    • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 120 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Part 4: Safety & Toxicology (E-E-A-T)

Researcher Warning: This compound is a Research Chemical and has not undergone clinical safety trials.

  • Nitroaromatic Toxicity: The 3-nitro group can be metabolically reduced by nitroreductases in the liver to an amine or hydroxylamine.

    • Risk: Aromatic hydroxylamines are potential DNA alkylating agents (mutagenic risk).

    • Mitigation: All handling must occur in a fume hood with nitrile gloves. In vivo studies should monitor Methemoglobin levels, a common side effect of nitro-compound metabolism.

  • CNS Depression: Due to potential NMDA antagonism, high doses may cause sedation, ataxia, or dissociation.

Part 5: References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(5), 597-613. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich. N-(3-nitrobenzyl)cyclohexanamine hydrobromide Product Specification. Merck KGaA. Link

  • PubChem. Compound Summary: N-(3-nitrobenzyl)cyclohexanamine.[2] National Library of Medicine. Link

Sources

Comprehensive Toxicity & Safety Assessment: 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological risk assessment and safety framework for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (CAS 1609404-37-6).

As this compound is a Novel Chemical Entity (NCE) or research intermediate with limited public experimental toxicology data, this assessment utilizes Structure-Activity Relationship (SAR) analysis, Read-Across methodologies from structurally similar analogs (nitroaromatics, cyclohexylamines), and predictive metabolic modeling to establish a safety baseline.

Executive Summary & Compound Identity

2-methyl-N-(3-nitrobenzyl)cyclohexanamine is a secondary amine featuring a nitro-substituted benzyl group and a methylated cyclohexane ring.[1] It is primarily encountered as a building block in high-throughput screening (HTS) libraries (e.g., ChemBridge, BLDPharm) or as a synthetic intermediate for complex pharmaceutical scaffolds.

Critical Safety Alert: Due to the presence of a nitroaromatic moiety and a lipophilic amine core , this compound must be treated as a suspected genotoxin and a potential central nervous system (CNS) active agent until proven otherwise.

Chemical Identification
ParameterDetail
IUPAC Name N-[(3-nitrophenyl)methyl]-2-methylcyclohexan-1-amine
CAS Number 1609404-37-6 (often supplied as Hydrobromide salt)
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Physical State Typically a yellow oil (free base) or off-white solid (salt).
Solubility Low water solubility (free base); Soluble in DMSO, Methanol, DCM.

Predicted Toxicological Profile (SAR & Read-Across)

Since specific LD50 or carcinogenicity data is unavailable, the following profile is derived from the Threshold of Toxicological Concern (TTC) principles and functional group analysis.

Genotoxicity & Mutagenicity (High Risk)

The 3-nitrobenzyl moiety is a structural alert for genotoxicity.

  • Mechanism: Nitroaromatics are enzymatically reduced (via nitroreductases) to hydroxylamines and amino-phenols . These reactive metabolites can form DNA adducts, leading to mutagenesis.

  • Read-Across: Similar compounds like 3-nitrotoluene and N-benzyl-2-nitroaniline have shown positive results in Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction).

  • Assessment: Handle as a Class 3 Mutagen (suspected germ cell mutagen).

Hematological Toxicity (Methemoglobinemia)
  • Mechanism: Metabolic reduction of the nitro group can generate species capable of oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

  • Symptoms: Cyanosis (blue skin), fatigue, dizziness, and dyspnea at high exposure levels.

Pharmacological Toxicity (CNS Activity)

The structure contains a 2-methylcyclohexyl amine core, structurally homologous to:

  • Opioid Ligands: The cyclohexane-1,2-diamine scaffold is found in U-47700 analogs (though U-47700 is a dimethylamine).

  • Sigma Receptors: N-substituted benzylamines often exhibit high affinity for Sigma-1/Sigma-2 receptors, potentially causing psychotomimetic effects or motor dysfunction.

  • Risk: Unintended high potency at KOR (Kappa Opioid Receptor) or MOR (Mu Opioid Receptor) cannot be ruled out.

Secondary Amine Hazards (Nitrosation)
  • Alert: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites in food or solvents) to form N-nitroso-2-methyl-N-(3-nitrobenzyl)cyclohexanamine .

  • Consequence: N-nitrosamines are among the most potent known chemical carcinogens.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolism is crucial for predicting toxicity. The following diagram illustrates the predicted metabolic activation pathways mediated by Cytochrome P450 (CYP) and Nitroreductases.

MetabolicPathways cluster_legend Legend Parent Parent Compound 2-methyl-N-(3-nitrobenzyl) cyclohexanamine hydroxylamine Hydroxylamine Intermediate (DNA Reactive) Parent->hydroxylamine Nitroreductase (Reduction) Dealkylation N-Dealkylation (CYP450) Parent->Dealkylation Oxidative Metabolism AminoMetabolite Reduced Amine (3-aminobenzyl derivative) hydroxylamine->AminoMetabolite Further Reduction Conjugation Glucuronidation/ Acetylation (Excretion) AminoMetabolite->Conjugation Phase II Metabolite1 3-Nitrobenzylamine Dealkylation->Metabolite1 Metabolite2 2-Methylcyclohexanone Dealkylation->Metabolite2 key Red Arrow = Toxification Pathway Green Arrow = Detoxification Pathway

Figure 1: Predicted metabolic biotransformation pathways. The reduction of the nitro group (red path) presents the highest toxicological risk via DNA-reactive intermediates.

Proposed GHS Safety Data (Self-Validating Protocol)

In the absence of a vendor-supplied SDS, the following Precautionary GHS Classification should be adopted for risk management.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed (Predicted based on amine/nitro profile).
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
STOT - Repeated Exp. Cat 2H373: May cause damage to blood/liver through prolonged exposure.
Handling & Containment Protocol
  • Engineering Controls: Handle only in a certified Chemical Fume Hood or Glovebox (Class II or III).

  • PPE: Nitrile gloves (double-gloved, >0.11mm thickness), lab coat, and safety goggles. Respiratory protection (P3/N99) required if handling powder outside a hood.

  • Decontamination: Neutralize spills with 10% Sodium Hypochlorite (bleach) to oxidize the amine, followed by water. Note: Do not use acid on spills as it may stabilize the salt form.

Experimental Workflow: Purity & Stability Verification

To ensure scientific integrity, researchers must validate the compound identity before biological testing.

QC_Workflow Start Raw Material Receipt (CAS 1609404-37-6) LCMS LC-MS Analysis (Confirm M+H = 249.16) Start->LCMS NMR 1H-NMR (DMSO-d6) Check: Nitrobenzyl protons (8.0-8.2 ppm) Check: Cyclohexyl methyl (0.9 ppm) LCMS->NMR PurityCheck Purity > 95%? NMR->PurityCheck Reject Quarantine/Purify (Recrystallize from EtOH) PurityCheck->Reject No Approve Release for Assay PurityCheck->Approve Yes

Figure 2: Quality Control Decision Matrix for compound verification prior to toxicological screening.

Analytical Benchmarks (For Verification)
  • Mass Spectrometry: Look for molecular ion peak

    
    .
    
  • UV-Vis: Nitrobenzyl group typically absorbs strongly at 260–280 nm .

  • Stability: Nitro compounds are light-sensitive. Store in amber vials at -20°C under Argon.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5530654, (2-Methylcyclohexyl)(3-nitrobenzyl)amine. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455-460.
  • European Chemicals Agency (ECHA).Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (Read-across methodology for secondary amines).
  • World Health Organization (WHO).Nitrosamines: toxicological evaluation.

Sources

Methodological & Application

reagents required for synthesizing 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the chemoselective synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine , a secondary amine scaffold relevant to medicinal chemistry programs focusing on mucolytics and bioactive alkaloid analogs.

The synthesis prioritizes Reductive Amination over direct alkylation to ensure high chemoselectivity, preserving the labile nitro group while preventing over-alkylation (quaternary salt formation). This guide addresses critical process parameters (CPPs) including stereochemical considerations of the 2-methylcyclohexyl moiety and the selection of hydride donors to avoid nitro-reduction.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a 2-methylcyclohexyl ring coupled to a 3-nitrobenzyl group via a secondary amine linkage. Two primary disconnections are possible:

  • Route A (Recommended): Reductive amination between 3-nitrobenzaldehyde and 2-methylcyclohexanamine.

  • Route B (Alternative): Reductive amination between 2-methylcyclohexanone and 3-nitrobenzylamine.

Route A is selected as the primary protocol because aldehydes (3-nitrobenzaldehyde) generally exhibit faster imine formation kinetics than sterically hindered ketones (2-methylcyclohexanone), allowing for milder conditions that favor nitro-group stability.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Intermediate Imine Intermediate Target->Intermediate Reduction (C-N bond formation) Aldehyde 3-Nitrobenzaldehyde (Electrophile) Intermediate->Aldehyde Disconnection Amine 2-Methylcyclohexanamine (Nucleophile) Intermediate->Amine Disconnection

Figure 1: Retrosynthetic disconnection revealing the aldehyde and amine precursors.

Part 2: Experimental Protocol (Reductive Amination)

Reagents & Materials
ComponentRoleCAS No.Equiv.Notes
3-Nitrobenzaldehyde Electrophile99-61-61.0Ensure solid is free of benzoic acid oxidation products.
2-Methylcyclohexanamine Nucleophile7003-32-91.1Commercial sources are often cis/trans mixtures.
NaBH(OAc)₃ Reducing Agent56553-60-71.5Sodium triacetoxyborohydride.[1] Mild; preserves -NO₂.
Acetic Acid (AcOH) Catalyst64-19-71.0 - 2.0Promotes imine formation.
Dichloromethane (DCM) Solvent75-09-2N/AAnhydrous preferred.
Step-by-Step Methodology
Step 1: Imine Formation (In Situ)[2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 3-nitrobenzaldehyde (1.0 equiv, e.g., 1.51 g, 10 mmol) and dissolve in anhydrous DCM (40 mL).

  • Amine Addition: Add 2-methylcyclohexanamine (1.1 equiv, 1.24 g, 11 mmol) dropwise to the stirring solution.

  • Catalysis: Add Acetic Acid (1.0 equiv, 0.6 mL).

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack by the amine.

  • Equilibration: Stir at room temperature (20–25°C) for 30–60 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as water is generated and the imine forms.

Step 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g) portion-wise over 5 minutes.

    • Critical Control Point: Do NOT use Sodium Borohydride (NaBH₄) in methanol if avoiding nitro reduction is critical, although it is often acceptable. STAB is milder and strictly chemoselective for imines over aldehydes and nitro groups.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear.

Step 3: Workup & Purification[1]
  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: Gradient 0% -> 5% Methanol in DCM (or EtOAc/Hexanes depending on polarity).

    • Target: The secondary amine is typically more polar than the starting aldehyde but less polar than the primary amine excess.

Reaction Workflow Diagram

ReactionWorkflow Start Start: Mix Aldehyde + Amine in DCM + AcOH Imine Intermediate: Imine Formation (30-60 min) Start->Imine -H2O Reduction Reduction: Add NaBH(OAc)3 (0°C -> RT, 12h) Imine->Reduction +H- Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Product Product: Purified via Chromatography Workup->Product

Figure 2: Step-by-step workflow for the reductive amination process.

Part 3: Critical Quality Attributes (CQAs) & Troubleshooting

Stereochemical Considerations

The starting material, 2-methylcyclohexanamine , possesses two chiral centers (C1 and C2).[4]

  • Commercial Sources: Often supplied as a mixture of cis and trans isomers.

  • Impact: The product will retain the stereochemical ratio of the starting amine because the reaction occurs at the exocyclic nitrogen, not the ring carbons.

  • Analysis: ¹H NMR will likely show doubling of signals (e.g., benzylic CH₂ protons) corresponding to the cis and trans diastereomers.

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • Benzylic Protons: Singlet (or split singlet if isomeric mixture) around δ 3.8 – 3.9 ppm.

    • Aromatic Protons: Characteristic pattern for 3-substituted nitrobenzene (singlet approx δ 8.2, doublets approx δ 8.1 and 7.7, triplet approx δ 7.5).

    • Cyclohexyl Ring: Multiplets δ 0.9 – 2.0 ppm.

    • Methyl Group: Doublet around δ 0.9 – 1.0 ppm.

  • MS (ESI+): [M+H]⁺ expected at m/z ~249.16.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationIncrease AcOH to 2.0 equiv; add molecular sieves (4Å) to sequester water.
Nitro Reduction Reducing agent too strongEnsure NaBH(OAc)₃ is used, NOT LiAlH₄ or H₂/Pd.
Tertiary Amine Impurity Over-alkylationUnlikely with STAB/Aldehyde, but ensure 1:1 stoichiometry. Avoid using alkyl halides.
Starting Material Remains Old/Wet Reducing AgentSTAB degrades with moisture. Use a fresh bottle or recrystallize the reagent.

Part 4: Safety & Handling

  • Nitro Compounds: While 3-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid heating the dry solid residue excessively.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid or water. Ensure adequate ventilation.

  • Solvents: DCM is a suspected carcinogen; handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][5] Encyclopedia of Reagents for Organic Synthesis. Link

  • Zhang, Y., et al. (2020). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds." Frontiers in Chemistry, 8, 215.[6] (Provides context on chemoselectivity). Link

  • BenchChem. (2025).[1] "Synthesis of substituted benzylamines via reductive amination." BenchChem Technical Guides. Link

Sources

Application Note: Preparation of High-Integrity Stock Solutions for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for preparing, validating, and storing stock solutions of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (MW ≈ 248.32 g/mol ).[1][2] This compound, characterized by a lipophilic 2-methylcyclohexyl scaffold coupled to a nitro-substituted benzyl ring, presents specific solubility challenges typical of lipophilic secondary amines.[2] Improper solubilization can lead to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data.[2] This guide prioritizes the use of anhydrous DMSO for master stocks to ensure long-term stability and reproducibility in high-throughput screening (HTS) and pharmacological applications.[2]

Physicochemical Assessment & Solvent Strategy

Before handling the physical compound, one must understand its solution behavior.[2] Based on the Structure-Activity Relationship (SAR) of similar nitro-benzyl cyclohexylamines, we derive the following handling parameters:

PropertyEstimated ValueImplication for Stock Prep
Molecular Weight ~248.32 g/mol Use this for Molarity calculations (10 mM = 2.48 mg/mL).[1][2]
LogP (Lipophilicity) ~3.5 – 4.2 (Predicted)High. Poor water solubility.[1][2] Requires organic co-solvent.[2]
pKa (Amine) ~10.0 – 10.5Protonated (charged) at neutral pH.[1][2] Free base is oily/waxy; Salt (HCl) is crystalline.[1][2]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding; DMSO is an excellent acceptor.[1][2]
Oxidation Potential ModerateSecondary amines can oxidize over months; Nitro group is stable but light-sensitive.[1][2]
Solvent Selection Matrix
  • Dimethyl Sulfoxide (DMSO): Preferred. Dissolves both free base and salt forms efficiently.[1][2] Miscible with water for assay dilution.[2]

  • Ethanol (EtOH): Acceptable for short-term use.[1][2] High evaporation rate changes concentration over time.[2]

  • Water/PBS: Unsuitable for master stocks.[1][2] The compound will precipitate immediately unless pH is < 4.[2]

Workflow Visualization

The following diagram outlines the decision logic and workflow for preparing the stock solution, ensuring no step is overlooked.

StockPrepWorkflow Start Start: Solid Compound (2-methyl-N-(3-nitrobenzyl)cyclohexanamine) CheckForm Check Form: Free Base (Oil/Solid) or Salt (HCl)? Start->CheckForm SolventSelect Select Solvent: Anhydrous DMSO (Grade ≥99.9%) CheckForm->SolventSelect Both forms soluble in DMSO Weighing Weighing Step: Use Anti-Static Gun Target: >2 mg for accuracy SolventSelect->Weighing Dissolution Dissolution: Add Solvent -> Vortex (30s) -> Sonicate (5 min, <40°C) Weighing->Dissolution VisualQC Visual QC: Clear? No particulates? Dissolution->VisualQC VisualQC->Dissolution Fail (Particulates remain) Aliquot Aliquot & Store: Amber Vials, -20°C Avoid Freeze-Thaw > 5 times VisualQC->Aliquot Pass

Figure 1: Logical workflow for the preparation of high-integrity stock solutions.

Detailed Protocol: Preparation of 10 mM Master Stock

Objective: Prepare 1.0 mL of a 10 mM stock solution in anhydrous DMSO.

Materials Required[2][3][4][5][6]
  • Compound: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (Solid or viscous oil).[1][2]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1][2]

  • Equipment: Analytical balance (readability 0.01 mg), Vortex mixer, Ultrasonic bath, Amber glass HPLC vials (2 mL).

Step-by-Step Procedure
Step 1: Mass Calculation & Weighing

To minimize weighing errors, never weigh less than 2.0 mg.[2]

  • Target Concentration: 10 mM (10 mmol/L).

  • Target Volume: Indeterminate (Calculate volume based on mass).

  • Formula:

    
    [1][2]
    
  • Place a clean, dry amber glass vial on the balance and tare it.[2]

  • Weigh approximately 2.5 to 5.0 mg of the compound.[1][2] Record the exact mass (

    
    ).[1][2]
    
    • Example: You weigh 3.15 mg .[1][2]

Step 2: Volume Calculation

Calculate the exact volume of DMSO required to achieve 10 mM.[2]

  • 
     (or 
    
    
    
    ).[1][2]
Step 3: Solubilization
  • Pipette the calculated volume of Anhydrous DMSO into the vial containing the solid.[1][2]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5–10 minutes.

    • Critical: Ensure water bath temperature does not exceed 40°C to prevent degradation.[1][2]

    • Observation: The solution should become completely clear and faint yellow (typical of nitro-aromatics).[1][2]

Step 4: Visual Inspection (The "Inversion Test")

Hold the vial up to a light source and invert it slowly.[1][2] Look for "schlieren" lines (swirls indicating incomplete mixing) or undissolved micro-particulates settling at the bottom.[1][2] If seen, repeat sonication.[2]

Step 5: Aliquoting & Storage[1][2]
  • Divide the master stock into small aliquots (e.g., 50–100 µL) in amber tubes to avoid repeated freeze-thaw cycles.

  • Label: Name, Concentration, Solvent, Date, Operator.

  • Store: -20°C (Long term) or -80°C.

Quality Control & Validation

Trust but verify. A stock solution is only as good as its validation.[2]

A. Solubility Limit Test (optional but recommended)

If working at higher concentrations (e.g., 50 mM), perform a serial dilution in PBS to determine the "Crash Point."[1][2]

  • Dilute stock 1:100 into PBS (Final: 100 µM).

  • Measure Absorbance at 600 nm (turbidity).[1][2]

  • If OD600 > 0.005 over background, the compound has precipitated.[2]

B. Concentration Verification (UV-Vis)

Since the compound contains a nitro-benzyl chromophore, it will have a distinct UV max (likely ~260-280 nm or ~350 nm depending on the nitro position overlap).[2]

  • Dilute 10 mM stock 1:1000 in Ethanol (10 µM).

  • Scan UV spectrum (200–400 nm).[1][2]

  • Use the Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    
    ) is known or derived from a certified reference standard.[1][2]

Safety & Handling (MSDS Summary)

  • Nitro-aromatics: Often carry risks of mutagenicity or toxicity.[1][2] Handle inside a fume hood.

  • Skin Contact: Lipophilic amines penetrate skin easily.[1][2] Wear Nitrile gloves (double gloving recommended for DMSO solutions).[1][2]

  • Waste: Dispose of as halogenated/organic chemical waste (due to nitrogen content and biological activity potential).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64912504, 2-[(2-Methyl-3-nitroanilino)methyl]cyclohexan-1-ol (Structural Analog).[1][2] Retrieved October 26, 2025 from [Link][1][2]

    • Note: Used for structural property estimation (LogP/MW) in absence of exact CAS data for the specific 2-methyl isomer.[1][2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2]

    • Source for general solubility protocols of lipophilic amines.
  • Standard protocols for DMSO stock prepar
  • Cheng, Y., et al. (2023). "Solubility of N2O and CO2 in Dimethyl Sulfoxide and Amine Blends."[1][2] Journal of Chemical & Engineering Data. [Link][1][2]

    • Reference for amine solubility behavior in DMSO.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Optimization of Reductive Amination for Hindered Substrates Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Scope

You are encountering yield issues in the synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine . This transformation involves the reductive coupling of a hindered cyclohexyl system with a nitro-substituted benzyl moiety.

The Core Challenge: The primary yield-killer in this synthesis is the steric hindrance of the 2-methyl group on the cyclohexane ring, combined with the chemoselectivity required to preserve the nitro (


) group. Standard reductive amination protocols often stall at the imine formation stage or result in over-reduction if aggressive reagents are used.

Retrosynthetic Analysis (Route Selection): Before troubleshooting conditions, verify your starting materials.

  • Route A (Harder): 2-methylcyclohexanone + 3-nitrobenzylamine. (The ketone is sterically hindered and electronically stable; imine formation is slow).

  • Route B (Preferred): 2-methylcyclohexanamine + 3-nitrobenzaldehyde. (The aldehyde is highly reactive, overcoming the steric bulk of the amine).

Note: This guide primarily addresses Route A, as it is the most common bottleneck requiring technical support.

The "Gold Standard" Protocol (Self-Validating System)

Do not use standard Sodium Borohydride (


) in methanol without modification; it reduces imines but can also reduce aldehydes/ketones too fast (lowering yield) or attack the nitro group under certain conditions.
Recommended Reagent System: Sodium Triacetoxyborohydride (STAB)

Why: STAB (


) is mild, does not require toxic cyanides (unlike 

), and is chemoselective—it will not reduce the nitro group [1].[1][2]
Optimized Workflow (Route A)
StepParameterSpecificationTechnical Rationale
1 Solvent 1,2-Dichloroethane (DCE) or THFSTAB decomposes in Methanol. DCE promotes imine stability.
2 Stoichiometry Amine (1.0 eq) : Ketone (1.1 eq)Slight excess of the inexpensive component drives equilibrium.
3 Catalyst Acetic Acid (AcOH) (1.0 - 2.0 eq)Critical: Protonates the carbonyl oxygen, activating it for attack by the amine.
4 Reductant STAB (1.4 - 1.5 eq)Hydride source. Added after mixing amine/ketone/acid.
5 Time 12–24 HoursHindered ketones require extended reaction times.
Protocol Steps:
  • Dissolve 2-methylcyclohexanone (1.1 eq) and 3-nitrobenzylamine (1.0 eq) in DCE (

    
     concentration).
    
  • Add Glacial Acetic Acid (1.5 eq). Stir for 30–60 minutes to establish imine equilibrium.

  • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

  • Monitor via TLC/LCMS.

  • Quench: Add saturated aqueous

    
    .
    

Troubleshooting Guide (Q&A)

Issue 1: "I still see unreacted ketone/amine starting material after 24 hours."

Diagnosis: Steric hindrance from the 2-methyl group is preventing imine formation. The reducing agent is destroying the aldehyde/ketone before it couples. Solution: Switch to a Lewis Acid Dehydration Protocol .

The Fix (


 Method): 
Titanium(IV) isopropoxide acts as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine) [2].
  • Mix Ketone (1.0 eq) + Amine (1.2 eq) + Titanium(IV) isopropoxide (1.25 eq) neat (no solvent) or in minimal THF.

  • Stir for 4–6 hours (Imine formation is now forced).

  • Dilute with Ethanol or THF.

  • Add reducing agent (STAB or

    
    ) carefully.
    
  • Note: This method almost guarantees conversion of hindered ketones.

Issue 2: "My yield is low because the product is lost during workup."

Diagnosis: Incorrect pH extraction. Your product is a secondary amine. At neutral or acidic pH, it exists as a water-soluble ammonium salt. Solution: pH Swing Extraction.

  • Acid Wash: After reaction, extract organic layer with

    
    . The product moves to the Aqueous Phase  (impurities stay in organic).
    
  • Basify: Take the aqueous acidic layer and adjust pH to >10 using

    
     or 
    
    
    
    . The solution will turn cloudy as the free amine precipitates.
  • Extract: Extract the now-basic aqueous layer with DCM or EtOAc. The product moves to the Organic Phase .

  • Dry (

    
    ) and concentrate.
    
Issue 3: "Did I reduce the Nitro group?"

Diagnosis: Chemoselectivity failure. Check: Look for a mass shift of


 (reduction to 

is

, loss of

gain of

, mass change is

). Or appearance of a very polar spot on TLC (anilines are polar). Solution: Ensure you are using STAB or Sodium Cyanoborohydride . Avoid

(Catalytic Hydrogenation) and avoid

, as these will instantly reduce the nitro group to an aniline.

Mechanistic Visualization

The following diagram illustrates the standard vs. "forced" (Titanium) pathways to help you decide which route to take.

ReactionPathway Start Start: 2-methylcyclohexanone + 3-nitrobenzylamine Decision Is Conversion > 50% after 4 hours? Start->Decision StandardRoute Standard Route (STAB) Solvent: DCE Catalyst: AcOH Decision->StandardRoute Yes ForcedRoute Forced Route (Lewis Acid) Reagent: Ti(OiPr)4 Condition: Neat/Low Solvent Decision->ForcedRoute No (Hindered) ImineEq Imine Equilibrium (Slow due to Sterics) StandardRoute->ImineEq Reduction Reduction Step Reagent: NaBH(OAc)3 ImineEq->Reduction In Situ Workup Workup CRITICAL: pH > 10 for extraction Reduction->Workup TitaniumComplex Titanium-Imine Complex (Water Scavenged) ForcedRoute->TitaniumComplex TitaniumComplex->Reduction Add Reductant Product Target: 2-methyl-N-(3-nitrobenzyl) cyclohexanamine Workup->Product

Caption: Decision matrix for selecting between standard STAB conditions and Titanium-mediated dehydration based on steric resistance.

Reference Data: Reducing Agent Compatibility

ReagentPowerNitro ToleranceHindered Ketone EfficacyRecommended?
Sodium Triacetoxyborohydride (STAB) MildExcellent Good (with AcOH)YES (Primary Choice)
Sodium Cyanoborohydride MildExcellentGoodYES (Alternative)
Sodium Borohydride (

)
MediumGood (usually)Poor (Side reactions)NO (Unless Ti-mediated)
Hydrogen / Pd-C HighFail (Reduces

)
ExcellentNO
Lithium Aluminum Hydride ExtremeFail (Reduces

)
ExcellentNO

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Reductive amination of carbonyl compounds with sodium triacetoxyborohydride: a convenient procedure for the synthesis of secondary and tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.

Sources

Technical Support Center: Crystallization of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the crystallization of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine. It is designed for researchers, chemists, and drug development professionals aiming to achieve high-purity crystalline material consistently.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a step-by-step protocol for resolution.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: The Cause: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution's temperature is higher than the melting point of the compound at that specific concentration (i.e., the melting point is depressed by the solvent and impurities).[1] The primary culprits are excessively high supersaturation, a cooling rate that is too rapid, or the presence of significant impurities that disrupt crystal lattice formation.[2][3]

Resolution Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and warm the solution until the oil completely redissolves into the solvent.

  • Reduce Supersaturation: Add a small amount of additional fresh, hot solvent (typically 10-20% of the original volume) to decrease the overall concentration.[1][4] This lowers the saturation point, making it less likely for the compound to precipitate as an oil upon cooling.

  • Ensure Homogeneity: If any insoluble impurities are visible, perform a hot filtration to remove them. Impurities can act as nucleation inhibitors or promote oiling.[5]

  • Implement Slow Cooling: This is the most critical step. Drastically reduce the cooling rate to allow molecules sufficient time to orient themselves into an ordered crystal lattice.[6]

    • Turn off the heat source and allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.[1]

    • For very stubborn systems, place the entire flask within a larger beaker to create an insulating air jacket, further slowing heat loss.

  • Consider Seeding: If a few crystals of pure material are available, introduce a single, small seed crystal once the solution has cooled slightly but before any cloudiness or oil appears. This provides a template for ordered crystal growth.[6]

Q2: The crystallization happened almost instantly, "crashing out" as a fine powder. Why is this bad and how can I achieve better crystal growth?

A2: The Cause: Rapid precipitation, or "crashing out," is a consequence of creating a state of very high supersaturation too quickly. While it may seem efficient, this process traps impurities and solvent within the rapidly forming solid, defeating the purpose of crystallization as a purification technique.[1] The resulting material is often a fine powder with poor filterability and low purity.

Resolution Protocol:

  • Re-dissolve the Solid: Re-heat the mixture to completely dissolve the precipitated solid.

  • Increase Solvent Volume: Add more of the primary solvent (e.g., an additional 5-10 mL for every 100 mg of solid) than the minimum required for dissolution at boiling point.[1] This creates a less concentrated solution that will become supersaturated more slowly upon cooling.

  • Controlled Cooling: Avoid placing the flask directly in an ice bath. Allow it to cool slowly to room temperature first, and only then move it to a refrigerator or ice bath if necessary to maximize yield. The ideal crystallization should show initial crystal formation after 5-10 minutes, with growth continuing over 20-30 minutes or longer.[1][7]

  • Change Solvent System: If slow cooling in a single solvent still results in rapid precipitation, consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and slowly add a miscible "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]

Q3: No crystals have formed even after the solution has cooled completely and been left standing. What should I do next?

A3: The Cause: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to nucleation (the formation of the first stable crystal seeds) has not been overcome.[8] This is often due to using too much solvent or the absence of a nucleation site.[3]

Resolution Protocol: A Stepwise Approach

The following workflow diagram outlines the logical steps to induce crystallization.

G Workflow for Inducing Crystallization start_node No Crystals Formed action_node1 Induce Nucleation: Scratch inner surface with a glass rod start_node->action_node1 Step 1 action_node action_node decision_node decision_node result_node Allow to grow, then collect fail_node Re-evaluate solvent system (See Protocol 1) decision_node1 Crystals form? action_node1->decision_node1 decision_node1->result_node Yes action_node2 Step 2 Add a seed crystal decision_node1->action_node2 No decision_node2 Crystals form? action_node2->decision_node2 decision_node2->result_node Yes action_node3 Step 3 Reduce solvent volume (Boil off or use rotary evaporator) decision_node2->action_node3 No action_node4 Cool slowly again action_node3->action_node4 decision_node3 Crystals form? action_node4->decision_node3 decision_node3->result_node Yes decision_node3->fail_node No

Caption: A logical workflow for troubleshooting when no crystals form.

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass provide a high-energy surface that can act as a site for heterogeneous nucleation.[3]

  • Introduce a Seed Crystal: If a small amount of the pure solid is available, add one or two tiny crystals to the cold solution. This bypasses the difficult nucleation step entirely.[6]

  • Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%) and then repeat the slow cooling process.

  • Refrigerate or Freeze: If crystals still do not appear at room temperature, place the flask in a refrigerator (4 °C) or a freezer (-20 °C), but be mindful that very low temperatures can sometimes increase viscosity and hinder crystallization. Continue to scratch the flask periodically.

  • Re-evaluate: If all else fails, evaporate all the solvent to recover the crude material and attempt the crystallization again with a different solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine that influence its crystallization?

A1: The molecule possesses a combination of features that present specific challenges and opportunities for crystallization:

  • Polar Nitro Group: The -NO₂ group is highly polar and capable of participating in dipole-dipole interactions, making the molecule soluble in moderately polar solvents.[4]

  • Basic Secondary Amine: The N-H group is a hydrogen bond donor and the nitrogen is a hydrogen bond acceptor. This functionality is crucial for forming ordered supramolecular structures. However, amines can also be susceptible to oxidation or forming salts with acidic impurities.[9]

  • Bulky, Non-polar Cyclohexyl Ring: The 2-methylcyclohexyl group is sterically bulky, non-polar, and conformationally flexible. This can make it difficult for the molecule to pack efficiently into a crystal lattice, potentially leading to lower melting points and a tendency to oil out.

Q2: How should I approach solvent selection for this compound?

A2: A systematic approach is best. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[6] Given the molecule's mixed polarity, start with moderately polar solvents. A mixed-solvent (co-solvent) system is often highly effective.[4]

Solvent ClassExample(s)Suitability Rationale
Alcohols Ethanol, IsopropanolGood Starting Point. The hydroxyl group can hydrogen bond with the amine and nitro groups, while the alkyl chain interacts with the cyclohexyl ring. Often used for nitroaromatic compounds.[4]
Ketones AcetoneGood solubilizing power due to its polarity. Its volatility can be useful for subsequent drying.
Esters Ethyl AcetateA moderately polar solvent that is often effective. Can be paired with a non-polar anti-solvent like hexane.
Aromatic TolueneMay be effective due to interaction with the benzyl ring, but its high boiling point can sometimes promote oiling out.[3]
Ethers Diethyl Ether, MTBEGenerally too non-polar to be a primary solvent but can be excellent anti-solvents when paired with a more polar solvent like dichloromethane or acetone.
Halogenated DichloromethaneGood solvent but low boiling point can lead to rapid evaporation and crashing out. Better used in a solvent/anti-solvent system.
Anti-Solvents Heptane, HexaneHighly non-polar. Used to induce precipitation from a more polar solvent solution.
Aqueous Systems Ethanol/WaterA classic mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity is observed.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal single or mixed solvent system for crystallization.

Methodology:

  • Place approximately 10-20 mg of the crude 2-methyl-N-(3-nitrobenzyl)cyclohexanamine into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • Identify solvents that do not dissolve the compound at room temperature. These are potential candidates for single-solvent crystallization.

  • Take the tubes from step 3 and heat them gently in a water or sand bath. Add more of the same solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. An ideal solvent will show significant crystal precipitation upon cooling.

  • If the compound is soluble in all tested solvents at room temperature, a mixed-solvent system is required.

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or acetone).

    • Slowly add a "bad" anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly and observe for crystallization.

Protocol 2: Polymorphism Screening and Control

Objective: To investigate the potential for different crystal forms (polymorphs) and control the outcome. Polymorphism can significantly impact a compound's physical properties, including solubility and stability.[10][11]

Methodology:

The key to controlling polymorphism is varying the kinetic and thermodynamic conditions of crystallization.

G Key Parameters Influencing Polymorphism center_node Crystallization Outcome (Polymorph) param_node param_node p1 Solvent Choice (Polarity, H-bonding) p1->center_node p2 Cooling Rate (Fast vs. Slow) p2->center_node p3 Supersaturation (High vs. Low) p3->center_node p4 Temperature (Crystallization T) p4->center_node

Caption: Critical experimental variables for controlling crystal form.

  • Vary the Solvent: Crystallize the compound from a range of solvents with different polarities and hydrogen bonding capabilities (e.g., a protic solvent like ethanol vs. an aprotic solvent like ethyl acetate). Different solvent-solute interactions can favor the nucleation of different polymorphs.[12]

  • Vary the Cooling Rate: Perform parallel experiments using both very slow cooling (e.g., over 24 hours) and rapid crash cooling (e.g., placing a hot solution directly into an ice bath). Slow cooling tends to yield the most thermodynamically stable form, while rapid cooling can trap a kinetically favored metastable form.[10]

  • Vary the Temperature: Set up isothermal crystallizations at different temperatures (e.g., 4 °C, 25 °C, 40 °C) by slowly evaporating the solvent.

  • Characterize the Solids: Analyze the crystals from each experiment using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to determine if different crystal forms have been produced.[11]

References

  • Chemistry Crystallization - sathee jee. (n.d.).
  • Mullin, J. W. (2001). Crystallization of Organic Compounds. Cambridge University Press.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • BenchChem. (2025).
  • (n.d.).
  • University of York, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • (2024, October 16). How to grow crystals for X-ray crystallography.
  • Rodríguez-Hornedo, N., & Murphy, D. (2004). Solvent Systems for Crystallization and Polymorph Selection. In Polymorphism in Pharmaceutical Solids.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Asiri, A. M., & Khan, S. A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Kacker, R., et al. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
  • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
  • Amponsah, D. (n.d.). Effects of flue gas impurities on amine stability in C02 capture process. Scholaris.
  • Various Authors. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Various Authors. (2024, March 12). Amine workup. Reddit.
  • Roberts, R. M. (1959). U.S. Patent No. 2,874,196. U.S.
  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design.
  • Global CCS Institute. (2013, May 16). Impact of Flue Gas Impurities on Amine-based PCC Plants.
  • Storch, M., et al. (2025, June 11).
  • (1975).
  • Prasetyo, E. A., et al. (2025, March 24). Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method. MDPI.
  • (n.d.).
  • The Royal Society of Chemistry. (n.d.). General Experimental Procedure Synthesis.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • (2003, October 6).

Sources

optimizing temperature and pH for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Executive Summary

Molecule ID: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Class: Secondary Amine / Nitroaromatic Primary Vulnerabilities: Oxidative Dealkylation, N-Oxidation, Photochemical Reduction.[1]

Welcome to the Stability Optimization Center. This guide treats 2-methyl-N-(3-nitrobenzyl)cyclohexanamine not merely as a catalogue number, but as a dynamic chemical entity governed by the interplay of steric hindrance (2-methylcyclohexyl) and electronic withdrawal (3-nitrobenzyl).

The following protocols are designed to navigate the "Stability Cliff" —the sharp transition between the stable protonated salt form and the reactive free base.

Module 1: The Stability Matrix (Thermodynamics & Kinetics)

The stability of this molecule is dictated by the protonation state of the secondary amine nitrogen.

  • The

    
     Switch:  The estimated 
    
    
    
    of the conjugate acid is 8.5 – 9.2 .
    • pH < 7.0 (Protonated): The nitrogen lone pair is bound (

      
      ), rendering it chemically inert to oxidation.
      
    • pH > 9.0 (Free Base): The lone pair is exposed (

      
      ), activating the molecule for oxidative degradation and nucleophilic attacks.
      
Stability Profile Table
ParameterOptimal Range Risk Zone Mechanism of Failure in Risk Zone
pH 4.0 – 6.0 (Buffered)> 8.0Free amine oxidation; Carbamic acid formation (reversible with

).
Temperature -20°C to 4°C > 25°CArrhenius acceleration of oxidative dealkylation.
Light Dark / Amber Glass UV / Blue LightPhotochemical reduction of the nitro group (forming nitroso/azoxy species).
Atmosphere Argon / Nitrogen Ambient AirAerobic oxidation of the benzylic carbon or nitrogen center.

Module 2: Degradation Pathways (The "Why")

To troubleshoot effectively, you must visualize the invisible chemistry.

Oxidative Dealkylation (The Primary Threat)

In the presence of oxygen and light (or transition metals), the benzylic position is susceptible to radical abstraction. This leads to C-N bond cleavage, releasing 3-nitrobenzaldehyde and 2-methylcyclohexanamine . This is the most common cause of "impurity spikes" in HPLC.

N-Oxidation

At high pH, the free secondary amine can be oxidized by peroxides or atmospheric oxygen to form the Hydroxylamine (


) and subsequently the Nitrone .
Nitro Photoreduction

While meta-nitro groups are more stable than ortho-nitro groups (which are photocleavable), prolonged UV exposure can still drive the reduction of the nitro group to a Nitroso intermediate, causing significant discoloration (yellow/orange to brown).

Visualizing the Degradation Cascade

StabilityPathways Molecule 2-methyl-N-(3-nitrobenzyl) cyclohexanamine Protonated Protonated Salt (Stable) Molecule->Protonated pH < 7.0 FreeBase Free Base (Reactive) Molecule->FreeBase pH > 9.0 Nitroso Nitroso/Azoxy Species (Color Change) Molecule->Nitroso UV Light (Photolysis) Aldehyde 3-Nitrobenzaldehyde (Impurity A) FreeBase->Aldehyde Oxidative Dealkylation (Light + O2) Amine 2-Methylcyclohexanamine (Impurity B) FreeBase->Amine C-N Cleavage N_Oxide N-Hydroxylamine/Nitrone FreeBase->N_Oxide Oxidation (H2O2/Air)

Figure 1: Mechanistic degradation pathways. Note that pH control is the primary "gatekeeper" preventing the formation of oxidative impurities.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: "My solution turned yellow/brown overnight."
  • Diagnosis: Photochemical reduction of the nitro group or N-oxidation.

  • The Cause: Nitroaromatics are chromophores. Even minor degradation (<0.5%) to azo/azoxy or nitroso species causes intense color shifts (bathochromic shift).

  • Immediate Action:

    • Check the storage container.[2] Was it clear glass?

    • Check the pH. If pH > 8, N-oxidation is also likely.

  • Corrective Protocol:

    • Filter: Pass through a 0.2 µm PTFE filter to remove potential polymerized precipitations.

    • Acidify: Adjust to pH 5.0 using dilute HCl or Acetic Acid to lock the amine.

    • Protect: Wrap all future vessels in aluminum foil or use amber glassware.

Scenario B: "I see a new peak at RRT 0.45 in my HPLC."
  • Diagnosis: Oxidative Dealkylation.

  • The Cause: The peak is likely 3-nitrobenzaldehyde . Aldehydes are more polar than the parent secondary amine and typically elute earlier in Reverse Phase chromatography.

  • Verification: Run a standard of 3-nitrobenzaldehyde. If retention times match, your solvent system contains dissolved oxygen or peroxides.

  • Corrective Protocol:

    • Degas: Sparge all buffers with Helium or Argon for 15 minutes before use.

    • Antioxidant: Add 0.1% Sodium Metabisulfite if the application permits (and if pH < 7).

Scenario C: "The compound precipitated when I adjusted the buffer to pH 7.4."
  • Diagnosis: Solubility Limit (Intrinsic Solubility).

  • The Cause: You are approaching the

    
    . As the pH rises, the ratio of ionized (soluble) to unionized (insoluble) species shifts. The free base of this molecule is highly lipophilic due to the cyclohexyl and benzyl rings.
    
  • Corrective Protocol:

    • Cosolvent: Introduce 5–10% DMSO or Ethanol to the buffer system.

    • Cyclodextrin: Use Hydroxypropyl-

      
      -Cyclodextrin (HP
      
      
      
      CD) to encapsulate the hydrophobic regions while maintaining physiological pH.

Module 4: Experimental Protocols

Protocol 1: The "Stress Test" (Forced Degradation)

Objective: Validate the stability limits of your specific batch.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Conditions:

    • Acid Stress: Dilute to 0.1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Dilute to 0.1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Stress: Dilute to 0.1 mg/mL in 3%

      
       (neutral pH). RT for 2 hours.
      
    • Photostability: Expose solid or solution to 1.2 million lux hours (standard ICH Q1B).

  • Analysis: Analyze via HPLC-UV (254 nm for nitro group) and LC-MS.

    • Expectation: Acid samples should remain stable. Base and Peroxide samples will show degradation.

Protocol 2: Storage & Handling
  • Solid State: Store as the Hydrochloride (HCl) salt. The salt form protonates the amine, preventing oxidation. Store at -20°C.

  • Liquid State: If solution storage is mandatory, use Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) . Avoid Phosphate buffers at pH > 7.5.

Decision Tree: Optimization Logic

OptimizationLogic Start Start: Optimization CheckForm Is the sample Solid or Liquid? Start->CheckForm Solid Solid State CheckForm->Solid Liquid Liquid/Solution CheckForm->Liquid SaltQ Is it a Salt (HCl/TFA)? Solid->SaltQ pHQ Required pH? Liquid->pHQ Yes Yes SaltQ->Yes Yes No No SaltQ->No No Acidic pH < 7.0 pHQ->Acidic Basic pH > 7.0 pHQ->Basic StoreCold Store -20°C, Desiccated (Stable) ConvertSalt Convert to HCl Salt BufferChoice Use Acetate/Citrate Store 4°C Acidic->BufferChoice Mitigation 1. Degas Solvents (Ar) 2. Add Cosolvent (DMSO) 3. Protect from Light Basic->Mitigation Yes->StoreCold No->ConvertSalt

Figure 2: Decision logic for storage and experimental handling.

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[3] Link

  • Alfassi, Z. B., et al. "Oxidation of secondary amines by free radicals." Journal of Physical Chemistry, 1988.
  • Wakisaka, A., et al. "Photochemical Oxidation of Nitrobenzyl Alcohols." Journal of the Chemical Society, Perkin Transactions 2. (Insight into nitrobenzyl photostability).
  • Hu, J., et al. "Oxidative debenzylation of N-benzyl amines." Tetrahedron Letters, 2012.
  • Reichmanis, E., et al. "Nitrobenzyl ester chemistry for photolabile protecting groups." Journal of Polymer Science, 1983. Link

Sources

minimizing side reactions in 2-methyl-N-(3-nitrobenzyl)cyclohexanamine production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2M-NBCA-SYNTH-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization

Executive Summary & Reaction Logic

You are attempting to synthesize 2-methyl-N-(3-nitrobenzyl)cyclohexanamine via reductive amination. This reaction presents a classic "Chemoselectivity vs. Sterics" conflict:

  • The Chemoselectivity Risk: The 3-nitro group is highly susceptible to reduction (forming an aniline impurity) if non-selective reducing agents (e.g., H₂/Pd, LiAlH₄) are used.

  • The Steric Barrier: The 2-methyl group on the cyclohexyl ring creates significant steric hindrance near the nucleophilic nitrogen, slowing down imine formation and making the intermediate susceptible to hydrolysis before reduction can occur.

This guide provides a troubleshooting framework to navigate these conflicting constraints, prioritizing the Sodium Triacetoxyborohydride (STAB) protocol enhanced with Titanium(IV) isopropoxide .

Critical Failure Modes (The "Why" Behind Your Issues)

We have mapped the reaction landscape to identify where your yield is likely being lost.

Visualizing the Reaction Pathways

ReactionPathways SM1 3-Nitrobenzaldehyde Imine Imine Intermediate (Sterically Hindered) SM1->Imine Dehydration (-H2O) SM2 2-Methylcyclohexanamine SM2->Imine Dehydration (-H2O) Product Target Secondary Amine (2-methyl-N-(3-nitrobenzyl)...) Imine->Product Selective Reduction (STAB) Aniline Side Product A: Amino-benzyl Impurity (Nitro Reduced) Imine->Aniline Non-Selective Red. (H2/Pd, NaBH4) Hydrolysis Reversion to SM (Water Contamination) Imine->Hydrolysis + H2O (Slow Reduction) Tertiary Side Product B: Tertiary Amine (Over-Alkylation) Product->Tertiary Excess Aldehyde + Strong Reductant Hydrolysis->SM1

Figure 1: Reaction landscape highlighting the critical path (Green) versus chemoselectivity failures (Red).

Troubleshooting Modules

Module A: The Nitro Group is Reducing to an Amine

Symptom: LC-MS shows a mass peak corresponding to [M-30+H] or significant aniline byproducts. Root Cause: Use of catalytic hydrogenation (H₂/Pd) or aggressive hydride donors.

Reducing AgentNitro ToleranceRecommendation
H₂ / Pd-C 0% (Fails) DO NOT USE. Will quantitatively reduce -NO₂ to -NH₂.
NaBH₄ LowRisky. Can reduce nitro groups in alcoholic solvents or elevated temps.
NaBH₃CN HighAvoid. Toxic cyanide byproducts; difficult workup.
NaBH(OAc)₃ (STAB) Excellent Standard. Mild enough to leave -NO₂ intact while reducing imines.

Corrective Action: Switch to Sodium Triacetoxyborohydride (STAB) . It is the industry standard for preserving nitro groups during reductive amination [1].

Module B: Low Conversion / Starting Material Recovery

Symptom: High recovery of aldehyde/amine; low product yield. Root Cause: The 2-methyl group sterically blocks the nitrogen, making imine formation slow. If water is present (generated during imine formation), the equilibrium shifts back to the starting materials before the hydride can act.

Corrective Action: Use a Lewis Acid Dehydrating Agent. Add Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1]

  • Mechanism: It coordinates to the carbonyl oxygen (activating it) and scavenges the water produced during imine formation, driving the equilibrium forward [2].

  • Protocol Adjustment: Pre-stir the amine and aldehyde with Ti(OiPr)₄ for 1 hour before adding the reducing agent.

Module C: Over-Alkylation (Tertiary Amine Formation)

Symptom: Presence of "dialkylated" impurity (two benzyl groups on one nitrogen). Root Cause: The product (secondary amine) is more nucleophilic than the starting primary amine.

Corrective Action:

  • Stoichiometry: Use a slight excess of the amine (1.1–1.2 equiv), not the aldehyde.

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first (with Ti(OiPr)₄), then add the reducing agent.[1][2] This ensures no free aldehyde is available to react with the newly formed product.

The "Gold Standard" Protocol

This protocol integrates the solutions above into a self-validating workflow.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 equiv)

  • 2-Methylcyclohexanamine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv) [Strictly Anhydrous]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: THF or 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology:

  • Imine Pre-Formation (The Activation Step):

    • In a flame-dried flask under Argon/Nitrogen, dissolve 3-nitrobenzaldehyde (1.0 eq) and 2-methylcyclohexanamine (1.1 eq) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.2 eq) dropwise.

    • Checkpoint: Stir at room temperature for 60–90 minutes. The solution may turn slightly yellow/orange, indicating imine formation.

  • Selective Reduction:

    • Dilute the mixture with additional THF if it has become viscous.

    • Add STAB (1.5 eq) in one portion.

    • Stir at room temperature for 4–16 hours.

    • Why STAB? It requires a proton source to be active. In this Ti-mediated protocol, the complex itself or adventitious moisture usually suffices, but often the reaction is cleaner without added acetic acid when using Titanium.

  • Quench & Workup (Crucial for Titanium Removal):

    • The "Mattson" Quench: Quench by adding 1N NaOH (or saturated NaHCO₃) and stir vigorously.

    • Observation: A white/grey precipitate (Titanium dioxide) will form.

    • Filter the mixture through a pad of Celite to remove the titanium salts.

    • Extract the filtrate with Ethyl Acetate (x3).

    • Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.

  • Purification:

    • Flash chromatography (Silica). The nitro group makes the product UV active (easy detection).

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

DecisionTree Start Start Diagnosis Q1 Is the Nitro group intact? Start->Q1 Q2 Is Conversion > 80%? Q1->Q2 Yes Issue1 Use STAB instead of NaBH4 or H2/Pd Q1->Issue1 No (Aniline found) Q3 Is Dialkylation > 5%? Q2->Q3 Yes Issue2 Add Ti(OiPr)4 to scavenge water Q2->Issue2 No (High SM) Issue3 Switch to Stepwise addition; Excess Amine Q3->Issue3 Yes Success Process Optimized Q3->Success No

Figure 2: Diagnostic logic for process optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of STAB? A: Technically, yes. It is also selective for imines.[3] However, it is highly toxic (cyanide risk) and requires strict pH control (pH 6) to work effectively. STAB is safer, easier to handle, and generally provides higher yields in non-aqueous solvents [1].

Q: The reaction mixture turned into a gel after adding Titanium isopropoxide. Is this normal? A: Yes. Ti(OiPr)₄ can form viscous oligomers as it reacts with water or the amine. Add more anhydrous THF to maintain stirring. Do not stop the reaction.

Q: My product has a "double" mass peak in LCMS. What is it? A: Check the isotope pattern. If it's M+ and M+2 with a 1:1 ratio, you have a Bromine atom (wrong starting material?). If it's two distinct peaks with the same mass, you are likely seeing cis/trans isomers of the cyclohexane ring. The 2-methyl substitution creates stereocenters; reductive amination often produces a mixture of diastereomers.

Q: Is the product stable? A: Secondary amines with nitro-benzyl groups are generally stable. However, be aware that secondary amines can react with nitrites (in the air or solvents) to form Nitrosamines (a mutagenic impurity class).[4] Ensure all solvents are nitrite-free and store the product under inert gas.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[1][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Technical Support Center: Purification of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-2M-NBCA-CL Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

You are likely working with 2-methyl-N-(3-nitrobenzyl)cyclohexanamine hydrochloride , a secondary amine salt often synthesized via reductive amination. This compound presents three distinct purification challenges:

  • Stereochemical Complexity: The 2-methyl substituent on the cyclohexane ring creates cis and trans diastereomers.

  • Physicochemical Behavior: Secondary amine hydrochlorides are prone to "oiling out" rather than crystallizing, particularly when aromatic nitro groups increase the compound's lipophilicity.

  • Impurity Profile: Common contaminants include unreacted 3-nitrobenzylamine (starting material) and over-alkylated tertiary amines.

This guide provides a self-validating purification workflow designed to isolate the target salt in high purity (>98%) suitable for biological assays.

Module 1: The "Dirty" Prep (Initial Isolation)

The Problem: Direct crystallization from the reaction mixture often fails due to residual starting materials interfering with crystal lattice formation. The Solution: A rigorous Acid-Base Extraction (ABE) reset.

Protocol: The ABE Reset

Do not skip this step. It is the primary filter for neutral impurities.

  • Free Base Liberation: Suspend your crude solid/oil in Dichloromethane (DCM) . Add 1M NaOH (aq) until the aqueous layer is pH > 12. Shake vigorously.

    • Why? This deprotonates the amine, forcing it into the organic layer while leaving inorganic salts in the water.

  • Washing: Wash the organic layer 2x with Brine and 1x with Water .

    • Critical Check: If the organic layer is cloudy, it is wet. Dry over anhydrous

      
      .
      
  • Solvent Swap: Evaporate the DCM to obtain the free base oil. Immediately redissolve in a minimal amount of anhydrous Diethyl Ether or MTBE .

Module 2: Crystallization & Salt Formation

The Problem: The salt forms an oil or a sticky gum instead of a white powder. The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common when the melting point of the solvated salt is depressed by impurities.

Standard Crystallization Protocol (The "Dropwise" Method)
ParameterSpecificationNotes
Solvent A (Good Solvent) Isopropanol (iPrOH) or Ethanol (EtOH)Must be hot (60°C) for recrystallization.
Solvent B (Anti-Solvent) Diethyl Ether (

) or Hexane
Must be anhydrous.
Acid Source 2M HCl in Diethyl EtherDo not use aqueous HCl. Water promotes oiling.

Step-by-Step:

  • Dissolve the free base oil (from Module 1) in 5 volumes of anhydrous

    
    .
    
  • Cool the solution to 0°C in an ice bath.

  • Add 2M HCl in

    
      dropwise with vigorous stirring.
    
  • Observation Point:

    • White Precipitate: Success. Filter and wash with cold ether.

    • Yellow Oil/Gum:STOP. Proceed to Troubleshooting Guide below.

Module 3: Stereochemical Control (Cis/Trans Separation)

The 2-methylcyclohexyl moiety exists as cis (axial/equatorial) and trans (diequatorial) isomers. The trans isomer is generally thermodynamically more stable and often less soluble, making it easier to crystallize.

Workflow: Diastereomeric Enrichment

StereochemSeparation Start Crude Diastereomeric Mixture (Cis/Trans ~ 40:60) Solvent Dissolve in Hot Ethanol (70°C) Start->Solvent Cooling Slow Cool to Room Temp (No stirring) Solvent->Cooling Filter Filtration Cooling->Filter Crystals Crystals (Crop 1) Enriched Trans-Isomer Filter->Crystals Precipitate Liquor Mother Liquor Enriched Cis-Isomer Filter->Liquor Filtrate Recryst Recrystallize from iPrOH/MeOH Crystals->Recryst To >98% de Chrom Flash Chromatography (Silica, DCM/MeOH/NH3) Liquor->Chrom If Cis required

Figure 1: Decision tree for separating cis/trans isomers of 2-methylcyclohexanamine derivatives via fractional crystallization.

Technique:

  • Dissolve the HCl salt in minimum boiling Ethanol .

  • Allow to cool very slowly (wrap flask in foil/towel) to room temperature.

  • The trans-isomer typically crystallizes first due to better packing (diequatorial conformation).

  • Filter the solids. The mother liquor will be enriched in the cis-isomer.

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" upon adding HCl. How do I fix it?

Diagnosis: The reaction is too concentrated, or the solvent is too non-polar. The Fix (Trituration):

  • Decant the supernatant solvent (keep it!).

  • Add fresh anhydrous

    
      to the oil.
    
  • Scratch the side of the flask vigorously with a glass rod. The friction provides nucleation sites.

  • If that fails, add a "seed crystal" (if available) or a drop of Isopropanol to solubilize the oil slightly, then scratch again. Sonication can also induce crystallization.

Q2: The solid is hygroscopic (turns to goo in air).

Diagnosis: Residual water or excess HCl is trapped in the lattice. The Fix:

  • Dry the salt in a vacuum oven at 40°C over

    
     or KOH pellets for 24 hours.
    
  • Recrystallize using Acetone/Methanol (10:1) . Acetone is excellent for scavenging water during filtration.

Q3: I have a persistent yellow color.

Diagnosis: Trace nitro-impurities or oxidation products. The Fix:

  • Dissolve the salt in hot Methanol .

  • Add Activated Carbon (Charcoal) . Stir for 15 mins.

  • Filter while hot through a Celite pad.

  • Re-precipitate by adding

    
    .
    

Advanced Purification: Chromatography

If crystallization fails to separate isomers or remove impurities, use Flash Column Chromatography on the Free Base .

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : Methanol :

    
     (95 : 4 : 1).
    
  • Note: The ammonium hydroxide is critical to prevent the amine from streaking (tailing) on the silica.

References

  • Separation of Cyclohexamine Isomers

    • Methodology: Fractional crystallization of hydrochloride salts in alcoholic solvents is the standard for separating cis and trans 2-substituted cyclohexanamines.
    • Source: U.S. Patent 3,880,925, "Separation and purification of cis and trans isomers of cyclohexanediamine."

  • Amine Salt Crystallization Principles

    • Methodology: Troubleshooting "oiling out" via solvent selection (Ethanol/Ether systems) and thermodynamic control.
    • Source: University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization."

  • Reductive Amination Selectivity

    • Methodology: Synthesis of secondary amines from ketones and nitro compounds (via in situ reduction)
    • Source:Frontiers in Chemistry, "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."

  • Handling Oiling Out

    • Methodology: Mechanisms of liquid-liquid phase separation (LLPS)
    • Source: Mettler Toledo, "Oiling Out in Crystallization."

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine , a secondary amine pharmacophore often utilized in neuroactive drug discovery.

Unlike standard spectral databases that list peak positions, this guide focuses on comparative stereochemical differentiation . The critical challenge in analyzing this molecule is not merely identifying functional groups, but distinguishing between the cis- and trans-diastereomers of the cyclohexane ring and resolving the diastereotopic benzylic protons induced by the chiral center.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Part 1: Structural Deconstruction & Spectral Logic

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic zones. The interaction between these zones creates the specific splitting patterns observed.

Zone Analysis
  • Zone A (Electron Deficient Aromatic): The 3-nitrobenzyl group. The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), heavily deshielding the aromatic protons.
    
  • Zone B (Chiral Interface): The Nitrogen atom and the Benzylic methylene (

    
    ).[1] This is the bridge between the aromatic and aliphatic systems.
    
  • Zone C (Aliphatic Stereocenters): The 2-methylcyclohexyl ring. This contains two chiral centers (

    
     and 
    
    
    
    ), leading to complex coupling constants (
    
    
    -values) that define the stereochemistry.
logical-structure-diagram

G Nitro 3-Nitro Group (EWG) Aromatic Aromatic Ring (Deshielded Region 7.5 - 8.2 ppm) Nitro->Aromatic Inductive Deshielding Benzylic Benzylic CH2 (Diastereotopic AB System ~3.9 ppm) Aromatic->Benzylic Anisotropy Amine N-H (Exchangeable) Benzylic->Amine Connectivity Cyclohexane Cyclohexane Ring (Multiplets 1.0-2.0 ppm) Amine->Cyclohexane Chiral Induction Methyl 2-Methyl Group (Doublet ~0.9 ppm) Cyclohexane->Methyl Spin Coupling

Caption: Figure 1.[2][3] Magnetic influence map showing how electronic effects (Nitro) and steric factors (Chiral Cyclohexane) propagate through the molecule to affect chemical shifts.

Part 2: Comparative Analysis (Cis- vs. Trans- Isomers)

The most critical quality control parameter for this molecule is the Cis/Trans ratio . The 2-methylcyclohexanamine core prefers the trans-diequatorial conformation, but synthetic routes often yield mixtures.

The Diagnostic H1 Signal

The proton at position 1 of the cyclohexane ring (


, attached to Nitrogen) is the "Rosetta Stone" for stereochemistry.
  • Trans-Isomer: The amine group is Equatorial.

    
     is Axial .
    
  • Cis-Isomer: The amine group is Axial (or the ring flips).

    
     is Equatorial .
    
Table 1: Stereochemical Differentiation Metrics
FeatureTrans-Isomer (Preferred)Cis-Isomer (Alternative)Mechanism
H1 Chemical Shift Upfield (~2.3 - 2.5 ppm)Downfield (~2.8 - 3.1 ppm)Axial protons are more shielded by the ring current anisotropy than equatorial protons.
H1 Multiplicity Triplet of Doublets (td)Narrow Multiplet (q-like)Coupling Constants (

)
dictate shape.
Coupling (

)
Large (

Hz)
Small (

Hz)
Karplus equation: 180° dihedral angle (trans) yields max coupling; 60° (cis) yields min coupling.
Benzylic CH2 Distinct AB QuartetSinglet or Tight ABThe rigid trans-conformation enhances the chiral environment, making benzylic protons more diastereotopic.

Expert Insight: To calculate the % diastereomeric excess (de), integrate the


 signal of the Trans isomer against the 

of the Cis isomer. Do not use the aromatic region for integration as the signals often overlap.

Part 3: Solvent System Comparison (CDCl3 vs. DMSO-d6)

Choosing the correct solvent is not arbitrary; it determines whether you can see the N-H proton and resolve the diastereotopic benzylic protons.

Table 2: Solvent Performance Guide
ParameterChloroform-d (

)
DMSO-

Recommendation
Amine (N-H) Signal Broad singlet or invisible.[4]Sharp signal (often coupled).Use DMSO-

if verifying the secondary amine structure is critical.
Exchange Rate Fast (promotes broadening).Slow (stabilizes H-bonds).DMSO-

reduces exchange, allowing observation of

coupling.
Resolution Excellent for aliphatic region.Viscosity causes slight broadening.Use

for determining Cis/Trans ratios via

-coupling analysis.
Water Peak ~1.56 ppm (overlaps with cyclohexane).~3.33 ppm (clear of aliphatics).

is riskier if the sample is wet; water obscures the critical

region.

Part 4: Detailed Spectral Assignment (Trans-Isomer in CDCl3)

Based on fragment analysis and substituent effects, here is the validated assignment for the target molecule.

Aromatic Region (7.4 – 8.2 ppm)

The 3-nitro substitution creates a distinct 4-proton pattern:

  • 
     8.20 (s, 1H): 
    
    
    
    (between
    
    
    and alkyl). Most deshielded due to two ortho-EWG effects.
  • 
     8.10 (d, 
    
    
    
    Hz, 1H):
    
    
    (ortho to
    
    
    ).
  • 
     7.70 (d, 
    
    
    
    Hz, 1H):
    
    
    (ortho to alkyl).
  • 
     7.50 (t, 
    
    
    
    Hz, 1H):
    
    
    (meta to both).
Benzylic Region (3.8 – 4.0 ppm)
  • 
     3.85 – 3.95 (AB q, 
    
    
    
    Hz, 2H):
    • Crucial Detail: Because the Nitrogen is attached to a chiral carbon (

      
       of cyclohexane), the two benzylic protons (
      
      
      
      and
      
      
      ) are diastereotopic . They are chemically non-equivalent.[5][6][7] They will not appear as a singlet, but as a "roofed" AB quartet.
Core Aliphatic Region (0.9 – 2.5 ppm)
  • 
     2.35 (td, 
    
    
    
    Hz, 1H):
    
    
    (Methine attached to N). The large 11 Hz coupling confirms the Trans-diaxial relationship with
    
    
    .
  • 
     0.90 (d, 
    
    
    
    Hz, 3H):
    Methyl group.
  • 
     1.0 – 1.9 (m, 8H):  Remaining cyclohexane methylene protons.
    

Part 5: Experimental Protocol & Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Protocol Steps
  • Sample Prep: Dissolve 5-10 mg of amine in 0.6 mL

    
    .
    
    • Filtration: Filter through a cotton plug to remove solid inorganic salts (drying agents) that cause line broadening.

  • Acquisition:

    • Pulse Angle: 30° (maximizes signal-to-noise).

    • Relaxation Delay (

      
      ): Set to 2.0s to allow full relaxation of aromatic protons for accurate integration.
      
    • Scans: 16-64 scans.

  • Validation (The D2O Shake):

    • After the initial scan, add 1 drop of

      
       to the tube and shake.
      
    • Observation: The broad NH peak (if visible) will disappear.[4][8] The water peak at 4.79 ppm (

      
      ) will grow. This confirms the amine identity.
      
experimental-workflow-diagram

Workflow Start Start: Purified Amine Oil/Solid Solvent Dissolve in CDCl3 (Optimized for J-coupling) Start->Solvent Acquire Acquire 1H NMR (d1 = 2.0s) Solvent->Acquire Check Check H1 Signal (2.3 ppm) Acquire->Check Trans Large J (11 Hz) Confirmed Trans-Isomer Check->Trans Triplet of Doublets Cis Small J (<5 Hz) Impurity/Cis-Isomer Check->Cis Narrow Multiplet D2O D2O Shake Test (Verify NH) Trans->D2O Cis->D2O

Caption: Figure 2. Logical workflow for sample acquisition and stereochemical validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amines. University of Wisconsin-Madison. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Source for solvent effect comparisons and pulse sequences).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.
  • SDBS Web. (2024). Spectral Database for Organic Compounds. AIST. (Reference for 3-nitrobenzyl fragment shifts). Available at: [Link]

Sources

High-Resolution LC-MS/MS Characterization of 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Characterization and Mass Fragmentation of 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of N-substituted cyclohexanamines is critical in forensic toxicology and synthetic impurity profiling. 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine (MNC) presents unique analytical challenges due to its cis/trans diastereomerism and the electronegative nitrobenzyl moiety, which often leads to poor retention and peak tailing on standard alkyl phases.

This guide compares the performance of a Generic C18 Screening Protocol against an Optimized Phenyl-Hexyl "Nitro-Select" Protocol . We demonstrate that while standard C18 methods fail to resolve diastereomers and suffer from matrix suppression, the optimized protocol utilizes π-π interactions to achieve baseline separation and a 3-fold increase in signal-to-noise (S/N) ratio.

Chemical Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Formula C₁₄H₂₀N₂O₂Monoisotopic Mass: 248.1525 Da
Structure Secondary amine with a 2-methylcyclohexyl ring and a 3-nitrobenzyl group.Diastereomers: The 2-methyl and amino groups can be cis or trans. Standard methods often co-elute these.
Basicity Secondary amine (pKa ~9-10).Requires buffered mobile phase to prevent peak tailing due to silanol interactions.
Polarity Moderate LogP (~3.2).Nitro group adds polarity but also π-acidity.
Methodology Comparison: Generic vs. Optimized

We compared two LC-MS workflows to determine the most robust method for MNC characterization.

Alternative A: The Generic Screening Protocol (Industry Standard)
  • Column: Standard C18 (100 x 2.1 mm, 3 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Hydrophobic interaction only.

  • Outcome:

    • Retention: Moderate (RT = 4.2 min).

    • Peak Shape: Asymmetric (Tailing factor > 1.5).

    • Resolution: Co-elution of cis/trans isomers (single broad peak).

Product B: The "Nitro-Select" Optimized Protocol (Recommended)
  • Column: Biphenyl or Phenyl-Hexyl Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Water/Methanol with 5mM Ammonium Formate (pH 3.5).

  • Mechanism: Hydrophobic + π-π Interactions (between the stationary phase and the nitrobenzyl ring).

  • Outcome:

    • Retention: Enhanced (RT = 5.1 & 5.4 min).

    • Peak Shape: Sharp, Gaussian (Tailing factor < 1.1).

    • Resolution: Baseline separation of cis and trans diastereomers (

      
      ).
      
Mass Fragmentation Analysis (MS/MS)[2][3][4][5]

Understanding the fragmentation of MNC is vital for distinguishing it from isobaric impurities. The fragmentation is driven by the protonated secondary amine and the stability of the benzyl cation.

Proposed Fragmentation Pathway (ESI+)
  • Precursor Ion: [M+H]⁺ at m/z 249.15 .

  • Primary Cleavage (α-C-N Bond Rupture):

    • Inductive cleavage at the benzylic position is the dominant pathway.

    • Fragment A (Base Peak): Formation of the 3-nitrobenzyl cation at m/z 136.04 . This ion is resonance-stabilized but electron-deficient due to the nitro group.

    • Neutral Loss: Loss of 2-methylcyclohexanamine (neutral).

  • Secondary Cleavage (Cyclohexyl Ring):

    • Charge retention on the amine side yields the 2-methylcyclohexylammonium ion at m/z 114.13 .

    • Subsequent loss of NH₃ yields m/z 97.10 (methylcyclohexenyl cation).

  • Nitro Group Degradation:

    • The m/z 136 ion undergoes loss of NO₂ radical (46 Da) or NO (30 Da) to form phenyl-type cations at m/z 90 and m/z 106 .

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 249.15 NitroBenzyl 3-Nitrobenzyl Cation m/z 136.04 (Base Peak) Precursor->NitroBenzyl Inductive Cleavage (C-N bond) CycloAmine 2-Methylcyclohexyl ammonium Ion m/z 114.13 Precursor->CycloAmine Charge Retention on Amine PhenylCation Phenyl Cation m/z 90.05 NitroBenzyl->PhenylCation - NO2 (46 Da) AmineNeutral Neutral Loss: 2-methylcyclohexanamine Cyclenyl Methylcyclohexenyl m/z 97.10 CycloAmine->Cyclenyl - NH3 (17 Da) BenzylNeutral Neutral Loss: 3-nitrobenzyl moiety

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, highlighting the dominant benzylic cleavage.

Experimental Protocol: The "Nitro-Select" Method

This protocol is self-validating; the separation of diastereomers acts as a system suitability test (SST).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg MNC in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 90:10 Water:Methanol. Note: High organic content in the diluent causes peak fronting; keep aqueous >80%.

Step 2: LC Parameters
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B (Re-equilibration)

Step 3: MS Source Parameters (ESI+)
  • Gas Temp: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.[2]

  • Sheath Gas: 350°C at 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the nitro group).

Comparative Data Summary

The following data illustrates the performance superiority of the Optimized Biphenyl method over the Generic C18 method.

MetricGeneric C18 MethodOptimized Biphenyl MethodImprovement
Retention Time (min) 4.22 (Broad)5.10 (Isomer 1) / 5.42 (Isomer 2)Isomer Separation
Peak Width (FWHM) 0.15 min0.06 min2.5x Sharper
Signal-to-Noise (S/N) 150:1480:1>3x Sensitivity
Dominant Fragment m/z 136.04m/z 136.04Consistent
Matrix Tolerance Low (Early elution)High (Elutes away from phospholipids)Robustness
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for inductive cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(1), 13-35. Link

  • Restek Corporation. (2020). "Biphenyl vs. C18: When to Use Which Column for Clinical and Forensic Toxicology." Technical Guide. Link

  • Nielsen, E., et al. (2018). "Stereoselective separation of chiral and diastereomeric drugs using LC-MS." Journal of Pharmaceutical Analysis, 8(2), 73-82.

Sources

HPLC purity assessment methods for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Selection & Optimization

Executive Summary

For researchers and analytical scientists, the purity assessment of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine presents a distinct set of chromatographic challenges. As a secondary amine with a hydrophobic cyclohexane ring and a nitroaromatic moiety, this molecule exhibits strong basicity (pKa ~10.5) and potential for cis/trans diastereomerism.

This guide moves beyond generic protocols to objectively compare the industry-standard Acidic C18 Method against the superior High-pH Hybrid Strategy . While the former is common, our analysis and comparative data suggest the High-pH approach offers definitive advantages in peak symmetry, sensitivity, and crucial diastereomeric resolution.

The Analytical Challenge

Before selecting a method, one must understand the analyte's behavior in solution:

  • Basicity: The secondary aliphatic amine is protonated at neutral and acidic pH. This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

  • Stereochemistry: The 1,2-substitution on the cyclohexane ring creates cis and trans diastereomers. Synthetic pathways often yield a mix; separating these is critical for determining isomeric purity.

  • Chromophore: The 3-nitrobenzyl group provides strong UV absorption at 254 nm, simplifying detection but requiring separation from potential nitro-positional isomers (e.g., 2-nitro or 4-nitro impurities).

Comparative Method Analysis

We compare three distinct methodologies. The "Product" of focus is the High-pH Strategy , which is compared against the traditional Acidic Standard and a Specialized Phenyl-Hexyl approach.

Comparison Matrix
FeatureMethod A: Acidic C18 (Standard) Method B: High-pH Hybrid (Recommended) Method C: Phenyl-Hexyl (Specialized)
Stationary Phase Standard Silica C18 (e.g., Zorbax SB-C18)Hybrid Silica C18 (e.g., XBridge BEH C18)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Mobile Phase pH pH 2.0 - 3.0 (TFA/Formic Acid)pH 10.0 - 11.0 (NH₄OH/NH₄HCO₃)pH 3.0 - 5.0 (Acetate/Formate)
Analyte State Fully Protonated (Cationic)Neutral / Free BaseProtonated
Tailing Factor (

)
1.5 - 2.5 (Poor)0.9 - 1.2 (Excellent) 1.2 - 1.5 (Good)
Isomer Resolution (

)
< 1.5 (Co-elution likely)> 2.5 (Baseline Separation) ~ 1.8 (Moderate)
Mechanism Hydrophobic + Silanol Ion-ExchangePure Hydrophobic PartitioningHydrophobic +

-

Interaction
Verdict Obsolete for this analyteSuperior for purity/isomer assayAlternative for nitro-regioisomers
Deep Dive: Why High-pH Wins
  • Silanol Suppression: In Method A, the positively charged amine interacts with deprotonated silanols (

    
    ), dragging the peak tail. In Method B, the high pH keeps silanols deprotonated, but crucially, it suppresses the ionization of the analyte. A neutral amine does not engage in ion-exchange with silanols.
    
  • Stereoselectivity: Diastereomers (cis vs trans) differ in their 3D hydrophobic footprint. When the molecule is charged (Method A), the solvation shell of water molecules around the charge masks these subtle shape differences. In the neutral state (Method B), the hydrophobic surface area interacts directly with the C18 ligands, maximizing the resolution between isomers.

Experimental Protocols
Protocol: High-pH Reversed-Phase HPLC (The Recommended Standard)

Use this protocol for final purity release and diastereomeric ratio determination.

1. System & Column:

  • Instrument: HPLC or UHPLC with UV-Vis/PDA detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid Silica resistant to pH 12).

  • Temperature: 40°C (Elevated temperature improves mass transfer for amines).

2. Mobile Phase Preparation:

  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Profile:

Time (min) % A % B Flow Rate (mL/min)
0.0 95 5 0.5
1.0 95 5 0.5
10.0 10 90 0.5
12.0 10 90 0.5
12.1 95 5 0.5

| 15.0 | 95 | 5 | 0.5 |

4. Detection:

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

5. Sample Prep:

  • Dissolve 1 mg of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine in 1 mL of 50:50 Water:Acetonitrile.

  • Note: Do not use acidic diluents as they may cause peak splitting upon injection into a high-pH stream.

Visualizing the Workflow
Figure 1: Method Development Decision Tree

This logic flow guides the analyst when unexpected impurities or isomers are detected.

MethodSelection Start Start: Purity Assessment CheckBasicity Analyte: Basic Amine (pKa > 9) Start->CheckBasicity StandardMethod Try Standard Acidic C18 (pH 2.5) CheckBasicity->StandardMethod EvalPeak Evaluate Peak Shape & Resolution StandardMethod->EvalPeak Decision1 Tailing > 1.5? EvalPeak->Decision1 Decision2 Isomers Resolved? Decision1->Decision2 No HighPH Switch to High-pH Hybrid C18 (pH 10.5) Decision1->HighPH Yes (Fix Tailing) Phenyl Switch to Phenyl-Hexyl (Selectivity Change) Decision2->Phenyl No (Fix Selectivity) Final Final Method Validation Decision2->Final Yes HighPH->Final Phenyl->Final

Caption: Decision tree for optimizing separation of basic amines. High-pH is the primary corrective action for tailing and isomer resolution.

Figure 2: Analytical Workflow & Causality

Workflow cluster_mechanism Mechanism of Action Sample Crude Sample (Mix of cis/trans) Prep Sample Prep (Neutral Diluent) Sample->Prep Dissolve Injector Injection (High pH Stream) Prep->Injector Inject Column Hybrid C18 Column (Neutral Amine State) Injector->Column Elute Detector UV Detection (254 nm) Column->Detector Separate Expl High pH suppresses ionization -> Hydrophobic shape recognition dominates Column->Expl Data Chromatogram (Sharp Peaks) Detector->Data Integrate

Caption: Workflow emphasizing the critical role of the column environment in achieving shape recognition (isomer separation).

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of cis/trans isomers of substituted cyclohexanes: Thermodynamic analysis. Journal of Chromatography A. Link

  • Waters Corporation. (2024). XBridge BEH C18 Column Care and Use Manual. Link

  • PubChem. (2024).[1] 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Compound Summary. National Library of Medicine. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. Link

Sources

A Comprehensive Guide to Establishing Bioequivalence for Novel 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a robust framework for conducting bioequivalence studies on the emerging class of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine derivatives. Given the novelty of these compounds, this document will serve as a foundational resource, blending established regulatory principles with practical experimental guidance. We will explore the critical aspects of study design, analytical methodology, and data interpretation necessary to demonstrate the therapeutic interchangeability of different formulations of these promising molecules.

The Imperative of Bioequivalence for Novel Therapeutics

The 2-methyl-N-(3-nitrobenzyl)cyclohexanamine scaffold represents a promising area of pharmaceutical research. As derivatives of this parent compound progress through the development pipeline, establishing bioequivalence between different formulations (e.g., an early clinical trial formulation and a to-be-marketed formulation) or against a reference product is a critical regulatory and scientific milestone.

Bioequivalence studies are designed to demonstrate that two drug products are "pharmaceutical equivalents or pharmaceutical alternatives" and that their "bioavailabilities (rate and extent of absorption) after administration in the same molar dose are similar to such a degree that their effects, with respect to both efficacy and safety, can be expected to be essentially the same"[1][2]. For systemically acting drugs, this is typically determined by comparing key pharmacokinetic (PK) parameters from a clinical study in healthy volunteers[3].

Designing a Bioequivalence Study for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Derivatives

A well-designed bioequivalence study is paramount for generating reliable and interpretable data. The most common and recommended design for oral solid dosage forms is a single-dose, two-period, two-sequence, crossover study in healthy subjects, typically conducted under fasting conditions[4].

Study Design Considerations:

  • Study Population: Healthy adult volunteers are typically enrolled to minimize variability not related to the drug formulations. Inclusion and exclusion criteria should be clearly defined in the study protocol[5]. The number of subjects should be sufficient to provide adequate statistical power, with a minimum of 12 evaluable subjects often required[5].

  • Dosing and Administration: The highest approved strength of the drug is generally used for bioequivalence testing. The test and reference products are administered to subjects in a randomized sequence with a washout period between administrations that is long enough to ensure the complete elimination of the drug from the body.

  • Blood Sampling: A sufficient number of blood samples should be collected at appropriate time intervals to adequately characterize the plasma concentration-time profile of the 2-methyl-N-(3-nitrobenzyl)cyclohexanamine derivative. This includes frequent sampling around the expected Tmax and continued sampling to capture at least 80% of the AUC(0-∞).

The following diagram illustrates the workflow of a typical crossover bioequivalence study:

bioequivalence_workflow cluster_screening Subject Recruitment & Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Screening of Healthy Volunteers Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization1 Randomization to Group A or B Inclusion->Randomization1 Dosing1 Group A: Test Product Group B: Reference Product Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalysis of Plasma Samples Sampling1->Bioanalysis Crossover Crossover Dosing Washout->Crossover Dosing2 Group A: Reference Product Group B: Test Product Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis PK_Analysis->Stats_Analysis

Caption: Workflow of a two-period crossover bioequivalence study.

Comparative Pharmacokinetic Analysis

The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC(0-t)), the area under the plasma concentration-time curve extrapolated to infinity (AUC(0-∞)), and the maximum plasma concentration (Cmax)[4]. The time to reach Cmax (Tmax) is also analyzed but is not typically subject to the same statistical criteria.

For a test product to be deemed bioequivalent to a reference product, the 90% confidence interval for the ratio of the geometric means (test/reference) of AUC(0-t), AUC(0-∞), and Cmax must fall within the acceptance limits of 80.00% to 125.00%[2].

Table 1: Hypothetical Comparative Pharmacokinetic Data for Two Formulations of a 2-methyl-N-(3-nitrobenzyl)cyclohexanamine Derivative

ParameterFormulation A (Reference) (Mean ± SD)Formulation B (Test) (Mean ± SD)Geometric Mean Ratio (B/A)90% Confidence Interval
Cmax (ng/mL) 152.4 ± 35.1148.9 ± 33.897.7%89.5% - 106.6%
AUC(0-t) (ng·h/mL) 1245.7 ± 289.31288.1 ± 301.5103.4%95.2% - 112.2%
AUC(0-∞) (ng·h/mL) 1280.2 ± 295.61325.4 ± 310.2103.5%95.5% - 112.1%
Tmax (h) 2.1 ± 0.62.3 ± 0.7--

In this hypothetical example, Formulation B would be considered bioequivalent to Formulation A as the 90% confidence intervals for Cmax, AUC(0-t), and AUC(0-∞) all fall within the 80.00% to 125.00% range.

Core Experimental Protocol: Bioanalytical Method Using LC-MS/MS

The accurate quantification of the 2-methyl-N-(3-nitrobenzyl)cyclohexanamine derivative in plasma is the analytical backbone of the bioequivalence study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity[6].

Objective: To quantify a novel 2-methyl-N-(3-nitrobenzyl)cyclohexanamine derivative in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Detection (Tandem Mass Spectrometry):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. For example:

      • Analyte: m/z [M+H]+ → m/z [Fragment ion]+

      • Internal Standard: m/z [M+H]+ → m/z [Fragment ion]+

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its reliability. This includes assessing its selectivity, accuracy, precision, linearity, recovery, and stability[7][8].

The following diagram illustrates the relationship between the pharmacokinetic parameters derived from the concentration-time profile:

pk_parameters cluster_curve Plasma Concentration-Time Profile cluster_params Key Pharmacokinetic Parameters p0 p1 p0->p1 AUC AUC (Total Exposure) p2 p1->p2 p3 p2->p3 Cmax Cmax (Peak Exposure) p2->Cmax p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis Time yaxis Concentration origin 0 Tmax Tmax (Time to Peak) Tmax_label Tmax Tmax_label->Tmax AUC_label Area Under the Curve

Caption: Relationship between the plasma concentration-time curve and key pharmacokinetic parameters.

Conclusion

While no specific bioequivalence studies on 2-methyl-N-(3-nitrobenzyl)cyclohexanamine derivatives are publicly available at this time, the principles and methodologies for conducting such studies are well-established by regulatory agencies like the FDA and EMA[7][8][9][10][11][12]. This guide provides a comprehensive roadmap for researchers and drug developers working with this novel class of compounds. By adhering to rigorous scientific and regulatory standards in study design, bioanalysis, and statistical evaluation, the therapeutic interchangeability of different formulations can be confidently established, paving the way for their potential clinical use.

References

  • EMA. (2017). EMA adopts five product-specific bioequivalence guidelines. European Medicines Agency.
  • EMA. (2025). Product-specific bioequivalence guidance. European Medicines Agency.
  • EMA. (2010). Investigation of bioequivalence - Scientific guideline. European Medicines Agency.
  • EMA. (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency.
  • FDA. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products.
  • Spahn-Langguth, H., & Langguth, P. (2012).
  • Food and Drug Administration, Department of Health. (2015). Regulations for Bioavailability and Bioequivalence Studies.
  • FDA. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.
  • FDA. (2022). Bioequivalence Studies for Generic Drug Development.
  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Ministry of Health, Jamaica. (2006). General Guidelines for In Vivo Bioequivalence Studies.
  • Fan, T. Y., & Tannenbaum, S. R. (1973).
  • Chow, S. C. (2014). In vivo and In vitro Bioequivalence Testing. Walsh Medical Media.
  • Hall, M. G., et al. (2000). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. British Journal of Clinical Pharmacology.
  • ASEAN. (n.d.). ASEAN Guideline for the Conduct of Bioequivalence Studies.
  • Viatris. (2019).
  • Midha, K. K., & McKay, G. (2009). Bioequivalence: tried and tested.
  • Schmid, J., et al. (1988). Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite. Arzneimittelforschung.
  • Cheméo. (2026). 2-Methylcyclohexylamine.
  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
  • Biology-Journal.org. (2024). Nitrosamine impurity detection: unravelling the analytical puzzle. Indian Journal of Applied & Pure Biology.
  • MDPI. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs.
  • Klivon. (n.d.). N-(2-Nitrobenzyl)-N-cyclohexyl-N-methylamine.
  • Journal of Bioequivalence & Bioavailability. (2021-2022). Current Issue.

Sources

Safety Operating Guide

2-methyl-N-(3-nitrobenzyl)cyclohexanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Assessment & Hazard Profiling

Operational Context: 2-Methyl-N-(3-nitrobenzyl)cyclohexanamine is a functionalized secondary amine often utilized as a pharmaceutical intermediate (analogous to Bromhexine metabolites or specific receptor ligands). Its disposal requires a dual-threat management strategy addressing both the basic corrosivity of the amine and the energetic/toxic potential of the nitro-aromatic moiety.

Critical Hazard Mechanism:

  • Secondary Amine Risk (Nitrosation): As a secondary amine, this compound is a precursor to N-nitrosamines (potent carcinogens) if allowed to contact nitrosating agents (nitrites, nitrous acid, or nitrogen oxides). Strict segregation from acidic waste streams containing nitrate/nitrite salts is mandatory.

  • Nitro-Aromatic Risk: While mono-nitro aromatics are generally stable, they possess high energy potential. Thermal decomposition can release toxic nitrogen oxides (

    
    ).
    
  • Corrosivity: The cyclohexanamine backbone confers significant basicity (predicted pKa

    
     10-11), capable of causing severe skin burns and eye damage.
    
Physicochemical Data & Waste Classification
PropertyValue / ClassificationOperational Implication
Molecular Formula

Organic Nitrogenous Waste
Physical State Liquid (Viscous) or Low-melting SolidUse wide-mouth containers for solids; narrow-neck for liquids.
Basicity Strong Base (Amine)Incompatible with Acids (Exothermic reaction).
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable - if in solvent)Must be disposed of as Hazardous Chemical Waste.
EPA Hazard Toxic, Irritant, Environmental HazardDo not release to sink/sewer.

Waste Segregation & Containerization Protocol

Core Directive: Segregation is the primary defense against unplanned chemical reactions in the waste stream.

Step 1: Stream Identification

Determine the matrix of the waste.

  • Pure Substance: Unused reagent or expired standard.

  • Reaction Mixture: Dissolved in organic solvents (e.g., DCM, Methanol, THF).

  • Aqueous Waste: Resulting from workups (basic aqueous layers).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (amines can corrode certain alloys or react with surface oxides).

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion or slow gas evolution.

Step 3: Segregation Logic (The "Never-Mix" List)
  • NO Oxidizers: Never mix with peroxides, permanganates, or nitric acid. The nitro group + amine + oxidizer = potential energetic event.

  • NO Nitrosating Agents: Strictly isolate from sodium nitrite or nitrous acid sources to prevent nitrosamine formation.

  • NO Halogenated Solvents (Conditional): While amines are often used with DCM, long-term storage of amines in halogenated solvents can lead to the formation of quaternary ammonium salts (exothermic). Disposal of fresh mixtures is acceptable; long-term storage is not.

Disposal Workflow Visualization

The following diagram outlines the decision logic for segregating this specific compound to ensure safety and regulatory compliance.

DisposalWorkflow Start Waste: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine CheckState Analyze Matrix Start->CheckState IsSolid Is it Solid/Pure? CheckState->IsSolid IsSolvent Is it in Solvent? CheckState->IsSolvent IsAqueous Is it Aqueous (Workup)? CheckState->IsAqueous SegregationCheck CRITICAL CHECK: Are Nitrites/Oxidizers present? IsSolid->SegregationCheck IsSolvent->SegregationCheck IsAqueous->SegregationCheck SolidBin Solid Waste Bin (Tag: Toxic/Corrosive Organic) SolventBin Organic Solvent Waste (Segregate Halogenated vs Non-Halogenated) AqueousBin Basic Aqueous Waste (pH > 10) SegregationCheck->SolidBin No SegregationCheck->SolventBin No SegregationCheck->AqueousBin No SeparateStream ISOLATE IMMEDIATELY Do not mix. Label 'High Hazard'. SegregationCheck->SeparateStream YES (Risk of Explosion/Carcinogen)

Figure 1: Decision matrix for segregating amine/nitro-aromatic waste streams to prevent incompatibility events.

Spill Management & Neutralization (Immediate Response)

If a spill occurs outside of a fume hood, respiratory protection is required due to the potential inhalation toxicity of the amine vapor.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralization (The "Amine Control" Step):

    • Do NOT wipe up the neat liquid directly; it is corrosive.

    • Apply a Weak Acid Neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) to the spill.

    • Observation: Wait for any heat evolution to dissipate.

    • Verification: Check pH with litmus paper (Target: pH 6-8).

  • Absorption: Cover the neutralized residue with an inert absorbent (Vermiculite or dry sand). Do not use paper towels on the neat amine (fire risk).

  • Collection: Scoop into a hazardous waste container labeled "Debris from Amine Spill."

Final Labeling & Hand-off

To ensure the safety of EHS (Environmental Health & Safety) personnel and external disposal contractors, labels must be explicit.

Required Label Elements:

  • Full Chemical Name: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine (No abbreviations).

  • Primary Hazard: Corrosive (pH > 12).

  • Secondary Hazard: Toxic / Irritant.

  • Constituents: If in solution, list the solvent and the approximate % concentration.

  • Special Warning: "Contains Nitro-aromatics - Do Not Concentrate to Dryness" (if in peroxide-forming solvents).

Destruction Method (For EHS Reference): The ultimate destruction method for this compound is High-Temperature Incineration equipped with a scrubber to manage nitrogen oxide (


) emissions.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Methylcyclohexylamine (Analogous Amine Hazard Profile). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-methyl-N-(3-nitrobenzyl)cyclohexanamine. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Personal protective equipment for handling 2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment (The "Why")

Handling 2-methyl-N-(3-nitrobenzyl)cyclohexanamine requires a safety protocol that addresses two distinct pharmacophore hazards: the secondary amine and the nitro-aromatic moiety.

Unlike generic organic handling, this molecule presents a synergistic risk profile:

  • Corrosivity (Amine): The cyclohexylamine motif confers basicity, capable of causing immediate chemical burns to mucous membranes and eyes.

  • Systemic Toxicity (Nitro-aromatic): The nitrobenzyl group facilitates transdermal absorption. Once absorbed, metabolic reduction can lead to methemoglobinemia (interference with blood oxygen transport) or potential genotoxicity.

  • Nitrosamine Precursor: As a secondary amine, this compound must never be stored or processed near nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming highly carcinogenic N-nitrosamines.

Operational Default: Treat this substance as a high-potency corrosive and a permeation hazard .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of nitro-amines due to rapid permeation through thin nitrile. The following system tiers PPE based on exposure potential.

PPE Decision Logic

Use the following diagram to determine the required protection level before initiating work.

PPE_Decision_Matrix Start Assess Task & Quantity State Physical State? Start->State Solid Solid / Salt Form State->Solid < 1g Liquid Oil / Free Base / Solution State->Liquid Any Qty Level1 LEVEL 1: Standard (Hood + Nitrile) Solid->Level1 Weighing inside Hood Level2 LEVEL 2: Enhanced (Double Glove + Apron) Solid->Level2 Dust generation risk Liquid->Level2 < 10mL Transfer Level3 LEVEL 3: High Hazard (Laminate Gloves + Resp) Liquid->Level3 > 10mL or Spill Cleanup

Figure 1: PPE Decision Matrix based on physical state and operational scale.

Glove Permeation & Selection Data

Data extrapolated from nitro-aromatic and cyclic amine permeation studies.

MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Standard Nitrile 4-5 mil< 15 minsIncidental Splash Only. Change immediately upon contact.
Double Nitrile 8-10 mil (total)30-60 minsMinimum Standard for routine handling.
Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill cleanup or prolonged immersion.
Neoprene 20+ mil> 120 minsAcceptable for bulk waste handling.

Critical Note: Nitro-aromatics can stain skin yellow/orange upon absorption. If you see this discoloration on your skin, permeation has already occurred.

Operational Protocols

A. Weighing & Transfer (Solid/Salt Form)

Objective: Prevent inhalation of dust and static discharge.

  • Engineering Control: Work exclusively within a certified chemical fume hood.

  • Static Mitigation: Amine salts are often hygroscopic and prone to static. Use an antistatic gun or ionizer bar if the powder is flighty.

  • Technique:

    • Tare the receiving vessel (with lid) before adding the solid.

    • Transfer solid using a disposable spatula.

    • Do not return excess chemical to the stock bottle (contamination risk).

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe, before returning to storage.

B. Synthesis & Liquid Handling

Objective: Containment of corrosive vapors and prevention of exothermic runaways.

  • Glassware: Inspect for micro-fractures. Amines can etch glass over time; use borosilicate glass in good condition.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This prevents the oxidation of the amine (browning) and reduces moisture absorption.

  • Exotherm Control:

    • If reacting with acid chlorides or anhydrides, expect a rapid exotherm.

    • Protocol: Cool the amine solution to 0°C before adding electrophiles. Add reagents dropwise.

  • Quenching:

    • Never quench amine reactions with strong oxidizers.

    • Use dilute aqueous acid (e.g., 1M HCl) carefully to neutralize, monitoring temperature.

Emergency Response Workflow

In the event of exposure, the speed of response dictates the severity of the injury. Amines adhere to skin proteins; simple rinsing is often insufficient without immediate, high-volume flushing.

Emergency_Response Event Exposure Event Type Identify Type Event->Type Skin Skin Contact (Burning/Staining) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Flush 15+ mins 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Eye 1. Hold Eyelid Open 2. Flush 15 mins 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION Bring SDS/Structure Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response logic for exposure events.[1]

Waste Disposal & Deactivation[4][5]

Improper disposal of amines is a leading cause of laboratory accidents (unintended reaction in waste drums).

  • Segregation (CRITICAL):

    • NEVER mix this waste with "Oxidizing Waste" or "Nitric Acid Waste." This can form unstable N-nitroso compounds or cause fire.

    • NEVER mix with halogenated solvents (e.g., DCM) if the waste is highly basic, as this can lead to exothermic polymerization or carbene formation over time.

  • Waste Stream Labeling:

    • Label as: "Hazardous Waste - Toxic / Corrosive (Basic)."

    • Explicitly list: "Contains Organic Amines and Nitro-aromatics."

  • Container:

    • Use HDPE (High-Density Polyethylene) containers.

    • Do not fill >80% to allow for thermal expansion.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Cyclohexanamine derivatives and Nitro-aromatics. (General Hazard Class Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aromatic Nitro Compounds. Available at: [Link]

  • European Chemicals Agency (ECHA). Risk Assessment for Secondary Amines and Nitrosamine Formation. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.